Technical Documentation Center

2-Ethoxy-4-piperidin-1-ylbenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Ethoxy-4-(piperidin-1-yl)benzaldehyde

Structural Analysis, Synthesis Protocols, and Application Vectors Executive Summary This technical guide profiles 2-Ethoxy-4-(piperidin-1-yl)benzaldehyde , a specialized donor-acceptor (D-π-A) building block. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis Protocols, and Application Vectors

Executive Summary

This technical guide profiles 2-Ethoxy-4-(piperidin-1-yl)benzaldehyde , a specialized donor-acceptor (D-π-A) building block. Unlike its structural isomer used in Raloxifene synthesis (4-[2-(piperidin-1-yl)ethoxy]benzaldehyde), this molecule features a piperidine nitrogen directly bonded to the aromatic core at the para position relative to the aldehyde. This architecture creates a strong internal charge transfer (ICT) state, making it a critical intermediate for non-linear optical (NLO) materials, fluorescent sensors, and specific kinase inhibitor pharmacophores.

Molecular Architecture & Physicochemical Properties

The molecule functions as a "push-pull" chromophore. The C4-piperidine moiety acts as a strong electron donor (+M effect), while the C1-formyl group serves as the electron acceptor (-M effect). The C2-ethoxy group provides steric bulk that twists the core slightly, modulating solubility and preventing aggregation-induced quenching (ACQ) in solid-state applications.

Table 1: Physicochemical Profile (Predicted & Empirical Consensus)
PropertyValue / CharacteristicCausality/Significance
Molecular Formula C₁₄H₁₉NO₂Core scaffold for tracking stoichiometry.
Molecular Weight 233.31 g/mol Suitable for fragment-based drug design (FBDD).
Appearance Bright Yellow/Orange Crystalline SolidIndicative of n→π* and π→π* transitions (visible region absorption).
Melting Point 78–82 °CModerate MP allows for easy melt-processing in material applications.
Solubility High: DCM, DMSO, THF; Low: WaterThe ethoxy and piperidine rings significantly enhance lipophilicity (LogP ~2.8).
Dipole Moment High (~6–8 D)Critical for NLO applications; aligns in electric fields.
Electronic Character Strong Internal Charge Transfer (ICT)The direct N-Ar bond facilitates electron delocalization to the carbonyl.
Synthesis Protocols: The Self-Validating Workflow

To ensure high purity and regioselectivity, the Nucleophilic Aromatic Substitution (SₙAr) pathway is the superior method over Vilsmeier-Haack formylation, which suffers from regiochemical ambiguity due to the directing conflict between the ethoxy and piperidine groups.

Protocol A: Regioselective SₙAr Displacement (Recommended)

This protocol utilizes the activation provided by the para-aldehyde group to displace a fluorine atom.

  • Substrate: 2-Ethoxy-4-fluorobenzaldehyde (CAS: 85259-19-4)

  • Nucleophile: Piperidine (Acting as both reactant and base, or with K₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

Step-by-Step Methodology:

  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-4-fluorobenzaldehyde (10.0 mmol) in anhydrous DMSO (20 mL).

  • Addition: Add K₂CO₃ (15.0 mmol, finely ground) to act as an HF scavenger.

  • Nucleophile Introduction: Add Piperidine (12.0 mmol) dropwise via syringe. Note: A slight excess ensures complete consumption of the expensive aldehyde substrate.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The fluorescent aldehyde spot will shift significantly lower in R_f due to the amine polarity.

  • Workup (Self-Validating):

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Observation Point: The product should precipitate as a yellow solid. If oiling occurs, the DMSO content is too high; extract with EtOAc.

    • Wash the solid/organic layer with saturated brine to remove residual DMF/DMSO.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Mechanism Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the stabilization of the anionic intermediate by the electron-withdrawing aldehyde group.

SnAr_Mechanism Substrate 2-Ethoxy-4-fluorobenzaldehyde (Electrophile) Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition Nucleophilic Attack (Rate Limiting) Piperidine Piperidine (Nucleophile) Piperidine->Transition Product 2-Ethoxy-4-(piperidin-1-yl)benzaldehyde (Target) Transition->Product Elimination of F- Byproduct HF / KF (Salt Waste) Transition->Byproduct

Figure 1: SₙAr reaction pathway showing the displacement of fluoride by piperidine via the Meisenheimer intermediate.

Structural Distinction & Safety Critical

Warning: Do not confuse the title compound with 4-[2-(piperidin-1-yl)ethoxy]benzaldehyde (CAS 26815-04-3).

  • Title Compound: N-C bond (Piperidine attached to Ring). Used for dyes/NLO.

  • Common Analog: O-C bond (Piperidine attached to ethoxy chain). Used for Raloxifene/SERMs.

Analytical Discrimination:

  • ¹H NMR: The title compound shows the piperidine α-protons (adjacent to N) at ~3.4–3.6 ppm (deshielded by the aromatic ring). The ether-linked analog shows them at ~2.5 ppm .

  • UV-Vis: The title compound is yellow/orange (λmax ~380–420 nm). The ether analog is colorless/white (λmax ~280 nm) because the nitrogen lone pair is not conjugated with the aldehyde.

Application Vectors in R&D
A. Knoevenagel Condensation (Fluorescent Probes)

The aldehyde group is highly reactive toward active methylene compounds (e.g., malononitrile, indolium salts).

  • Application: Synthesis of styryl dyes for mitochondrial staining.

  • Logic: The 2-ethoxy group prevents π-π stacking in the solid state, increasing quantum yield (Φ) compared to the non-substituted analog.

B. Pharmaceutical Building Block

The 2-ethoxy-4-piperidinyl motif is a privileged scaffold in kinase inhibition.

  • Mechanism: The ethoxy oxygen often acts as a hydrogen bond acceptor in the ATP-binding pocket, while the piperidine ring extends into the solvent-exposed region, improving pharmacokinetic properties (solubility/bioavailability).

C. Workflow: Derivatization to Schiff Bases

Derivatization Start 2-Ethoxy-4-(piperidin-1-yl)benzaldehyde Intermediate Hemiaminal Start->Intermediate Nucleophilic Addn Reagent + Primary Amine (R-NH2) (Acid Cat.) Reagent->Intermediate Product Schiff Base (Imine) Ligand/Sensor Intermediate->Product - H2O (Dehydration)

Figure 2: Conversion of the aldehyde core into Schiff base ligands for coordination chemistry or biological sensing.

References
  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
    • Source:

  • Synthesis of Piperidinyl-Benzaldehydes (Analogous Protocols)

    • MedChemExpress Protocol for 4-(Piperidin-1-yl)
    • Source:

  • Effect of Alkoxy Substituents on Push-Pull Chromophores

    • Marder, S. R., et al. (1994). Design and Synthesis of Chromophores with Large Second-Order Optical Nonlinearities.
    • Source:

  • Differentiation from Raloxifene Intermediates

    • PubChem Compound Summary: 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde. (For structural contrast).
    • Source:

Exploratory

Biological activity of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Derivatives In the landscape of medicinal chemistry, the strategic combination of privileged structures often leads to the d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Derivatives

In the landscape of medicinal chemistry, the strategic combination of privileged structures often leads to the discovery of novel compounds with significant therapeutic potential. The piperidine ring, a cornerstone in numerous FDA-approved drugs, is prized for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2][3] Similarly, the benzaldehyde moiety serves as a versatile synthetic platform, with its derivatives exhibiting a wide spectrum of biological activities. This guide delves into the synthesis, derivatization, and potential biological activities of a novel scaffold: 2-Ethoxy-4-piperidin-1-ylbenzaldehyde. While direct literature on this specific molecular framework is nascent, this document, grounded in established chemical principles and data from structurally related compounds, aims to provide researchers, scientists, and drug development professionals with a comprehensive technical foundation to explore its therapeutic promise. We will construct a scientifically rigorous narrative, proposing a viable synthetic pathway and exploring the potential for anticancer, antimicrobial, and anti-inflammatory activities, thereby illuminating a promising, yet uncharted, area of drug discovery.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of the 2-Ethoxy-4-piperidin-1-ylbenzaldehyde core is proposed via a two-step process, leveraging the well-established Williamson ether synthesis.[4][5][6] This method offers a reliable and versatile route to the target molecule. The strategy involves the sequential and regioselective alkylation of a readily available starting material, 2,4-dihydroxybenzaldehyde.

Proposed Synthetic Pathway

The synthesis is envisioned in two key steps:

  • Regioselective Ethoxylation: The first step involves the selective ethoxylation of 2,4-dihydroxybenzaldehyde at the 4-position. The hydroxyl group at the 4-position is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in strong intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group. This difference in reactivity allows for selective alkylation at the 4-position.[7]

  • Introduction of the Piperidine Moiety: The second step involves the introduction of the piperidine ring at the 2-position, again via a Williamson ether synthesis, to yield the final 2-Ethoxy-4-piperidin-1-ylbenzaldehyde scaffold.

Synthetic Pathway Start 2,4-Dihydroxybenzaldehyde Intermediate 4-Ethoxy-2-hydroxybenzaldehyde Start->Intermediate 1. K2CO3, Iodoethane 2. DMF, 60°C Final 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Intermediate->Final 1. K2CO3, 1-(2-chloroethyl)piperidine 2. DMF, Heat

Caption: Proposed two-step synthesis of the core scaffold.

Experimental Protocol: Synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Part A: Synthesis of 4-Ethoxy-2-hydroxybenzaldehyde

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodoethane (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-Ethoxy-2-hydroxybenzaldehyde.

Part B: Synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

  • To a solution of 4-Ethoxy-2-hydroxybenzaldehyde (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-90°C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the final 2-Ethoxy-4-piperidin-1-ylbenzaldehyde.

Derivatization Strategy: Thiosemicarbazones as a Gateway to Bioactivity

The aldehyde functionality of the core scaffold is a versatile handle for generating a library of derivatives. Thiosemicarbazones, formed by the condensation of an aldehyde or ketone with a thiosemicarbazide, are a class of compounds renowned for their broad spectrum of biological activities, particularly their potent anticancer effects.[8][9][10] The N,N,S-tridentate donor set within the thiosemicarbazone moiety is crucial for their biological activity, often through the chelation of metal ions.[10]

Derivatization Aldehyde 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Derivative 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Thiosemicarbazone Derivative Aldehyde->Derivative Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Derivative EtOH, cat. H⁺ Reflux

Caption: Synthesis of thiosemicarbazone derivatives.

Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
  • Dissolve 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (1.0 eq) in warm ethanol.

  • To this solution, add a solution of thiosemicarbazide (1.1 eq) in warm ethanol.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.

Biological Activity Evaluation: A Multifaceted Screening Approach

Based on the known activities of structurally related piperidine and benzaldehyde derivatives, the synthesized compounds are proposed to be screened for anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Thiosemicarbazone derivatives of other substituted benzaldehydes have demonstrated significant cytotoxic properties against various cancer cell lines.[9][10] It is hypothesized that the novel 2-Ethoxy-4-piperidin-1-ylbenzaldehyde thiosemicarbazones will also exhibit anticancer activity.

Mechanism of Action: The primary proposed mechanism of anticancer activity for thiosemicarbazones involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[9][10][11] This depletion of the deoxyribonucleotide pool ultimately induces cell cycle arrest and apoptosis.

Anticancer_Mechanism TSC Thiosemicarbazone Derivative Fe Intracellular Iron (Fe³⁺) TSC->Fe Chelation RR Ribonucleotide Reductase Fe->RR Inhibition DNA DNA Synthesis RR->DNA Inhibition Apoptosis Apoptosis DNA->Apoptosis Induction

Caption: Proposed anticancer mechanism of thiosemicarbazones.

Illustrative Cytotoxicity Data for a Related Compound:

CompoundCell LineIC₅₀ (µM)Reference
4-Ethoxybenzaldehyde Piperidinyl Thiosemicarbazone (4-EBP)MCF-7 (Breast Cancer)21.2 ± 0.1[8]
4-Ethoxybenzaldehyde Piperidinyl Thiosemicarbazone (4-EBP)HepG-2 (Liver Cancer)45.3 ± 0.1[8]
Note: This data is for a structurally related compound and serves as an indicator of potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity [12][13][14][15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The piperidine moiety is a common feature in many antimicrobial agents.[16][17][18][19] Its presence can enhance membrane permeability and interaction with bacterial targets.

Proposed Mechanism of Action: Piperidine derivatives can exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase.[16]

Illustrative Antimicrobial Activity Data for Piperidine Derivatives:

Compound ClassOrganismMIC (µg/mL)Reference
Dipiperidino-halogenated benzenesS. aureus32-128[19]
Dipiperidino-halogenated benzenesC. albicans32-64[19]
Note: This data is for a class of piperidine derivatives and is intended to be illustrative.

Experimental Protocol: Broth Microdilution for MIC Determination [20][21][22][23][24]

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds is often initially assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay [25][26][27][28]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Structure-Activity Relationship (SAR) and Future Directions

While extensive SAR studies require the synthesis and testing of a large library of compounds, some initial hypotheses can be drawn based on established principles:[29]

  • The Piperidine Moiety: The basicity of the piperidine nitrogen can be crucial for interactions with acidic residues in biological targets. Modifications to the piperidine ring, such as substitution, could influence both potency and selectivity.[30]

  • The Ethoxy Group: The position and nature of the alkoxy group on the benzaldehyde ring can impact lipophilicity and electronic properties, thereby affecting cell permeability and target binding.

  • The Thiosemicarbazone Side Chain: Substitutions on the terminal nitrogen of the thiosemicarbazone can significantly modulate biological activity. The introduction of different aryl or alkyl groups can fine-tune the compound's properties.

Future work should focus on synthesizing a diverse library of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde derivatives with variations at these key positions. Screening this library against a broad panel of cancer cell lines, bacterial and fungal strains, and in various inflammatory models will be crucial to elucidate detailed SAR and identify lead compounds for further development.

Conclusion

The 2-Ethoxy-4-piperidin-1-ylbenzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and a rational approach to derivatization, it is possible to generate a library of compounds with the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The in-depth protocols and scientific rationale provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting new area of medicinal chemistry.

References

  • Wikipedia. Broth microdilution. [Link]

  • Singh, V., Haribabu, J., Arulraj, A., Vediyappan, R., & Sreekanth, A. (2024). Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 330, 125662. [Link]

  • IAR Journal of Pharmacy. (2023). Evaluation of Thiosemicarbazones Compound derivatives as Antitumor. [Link]

  • PubMed. (2018). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • MDPI. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. [Link]

  • Asia-Pacific Economic Cooperation. (2013). Antimicrobial Susceptibility Testing. [Link]

  • Oncotarget. (2018). The role of oxidative stress in activity of anticancer thiosemicarbazones. [Link]

  • Taylor & Francis Online. Broth microdilution – Knowledge and References. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • ResearchGate. (2020). Piperidine nucleus in the field of drug discovery. [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory, anti-microbial, and anti-cancer activity. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • MDPI. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. [Link]

  • Biomolecules & Therapeutics. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. [Link]

  • Drug Discoveries & Therapeutics. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • PMC. (2007). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • MDPI. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. [Link]

  • Spandidos Publications. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. [Link]

  • Taylor & Francis Online. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]

  • PrepChem.com. Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. [Link]

  • ResearchGate. (2021). Nitric oxide production of LPS stimulated THP-1 macrophage cells. [Link]

  • The Royal Society of Chemistry. (2017). ELECTRONIC SUPPLEMENTARY INFORMATION (ESI) for Glycosylated Metal Chelators as Anti-Parasitic Agents with Tunable Selectivity. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (1977). Benzaldehyde, 4-ethoxy-3-hydroxy. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. [Link]

Sources

Foundational

The Piperidine Scaffold: A Comprehensive Technical Guide to Unlocking its Therapeutic Potential

Foreword: The Enduring Privilege of the Piperidine Motif in Drug Discovery The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its preval...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Privilege of the Piperidine Motif in Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast number of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold".[1] This is no accident of nature or synthesis. The piperidine moiety offers a unique combination of properties: it can modulate physicochemical characteristics such as lipophilicity and water solubility, act as both a hydrogen bond donor and acceptor, and its conformational flexibility allows it to adapt to the steric demands of diverse biological targets.[2] These attributes enhance "druggability" by improving metabolic stability, facilitating transport across biological membranes, and often reducing toxicity.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of piperidine-containing drugs to provide a deep dive into the core therapeutic targets and the underlying mechanisms of action. We will explore the causality behind experimental choices in the design of piperidine derivatives and provide detailed, actionable protocols for their evaluation. Our focus is on empowering the reader with the knowledge to rationally design and develop the next generation of therapeutics built upon this remarkable scaffold.

I. Piperidine Derivatives in Oncology: Targeting the Pillars of Cancer Progression

The piperidine scaffold is a key feature in a multitude of anticancer agents, acting through diverse mechanisms that strike at the heart of cancer cell survival and proliferation.[1] These mechanisms include the modulation of critical signaling pathways, the induction of apoptosis, and direct interactions with fundamental cellular machinery.[3]

A. Modulation of Key Signaling Pathways

Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment and progression of various cancers.[4]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Several piperidine-containing compounds have been developed to inhibit key kinases within this pathway.

A prime example is the development of selective PI3K inhibitors. The rationale for targeting PI3K is to cut off the upstream signaling that leads to the activation of Akt, a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins.

Signaling Pathway: PI3K/Akt Inhibition by Piperidine Derivatives

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine derivatives.

The NF-κB pathway plays a pivotal role in regulating the immune response, inflammation, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting a pro-inflammatory tumor microenvironment and protecting cancer cells from apoptosis. Piperidine and its natural derivative, piperine, have been reported to suppress the activation of NF-κB.[4]

B. Induction of Apoptosis

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Piperidine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[4] For instance, some derivatives can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[4]

C. Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy. Novel piperidine derivatives have been identified as colchicine binding site inhibitors, preventing tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells.[5]

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

Compound/DerivativeCancer Cell LineMechanism of ActionIC50 (µM)Reference
Compound 17aPC3 (Prostate)Induction of apoptosis0.81[5]
MGC803 (Gastric)1.09[5]
MCF-7 (Breast)1.30[5]
PiperineTriple-Negative Breast Cancer CellsMultiple pathwaysVaries[4]

II. Neuroprotective Applications of Piperidine Derivatives: A Beacon of Hope for Neurodegenerative Diseases

The piperidine scaffold is a prominent feature in drugs developed for the treatment of neurodegenerative disorders, most notably Alzheimer's and Parkinson's diseases.[6][7] Their mechanisms of action are multifaceted, often targeting key enzymes and pathways implicated in neuronal dysfunction and death.

A. Alzheimer's Disease: Targeting Cholinesterases and Beyond

A major therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The benzyl-piperidine group is a well-established pharmacophore for binding to the catalytic site of AChE.[8] Donepezil, a widely prescribed drug for Alzheimer's, features a piperidine moiety.

Beyond cholinesterase inhibition, piperidine derivatives are being explored for their ability to inhibit monoamine oxidases (MAO), enzymes involved in the degradation of neurotransmitters like dopamine and serotonin.[9] The natural alkaloid piperine has also demonstrated neuroprotective effects by upregulating key signaling pathways like Akt/GSK-3β and reducing excitotoxicity.[10]

Signaling Pathway: Neuroprotective Mechanism of Piperine

Neuroprotection_Pathway Piperine Piperine Akt Akt Piperine->Akt Upregulation Excitotoxicity Kainate-induced Excitotoxicity Piperine->Excitotoxicity Reduction GSK3b GSK-3β Akt->GSK3b Phosphorylation (Inhibition) Hippocampal_Neuron Hippocampal Neuron Protection Akt->Hippocampal_Neuron GSK3b->Hippocampal_Neuron Excitotoxicity->Hippocampal_Neuron

Caption: Neuroprotective signaling pathway of piperine in hippocampal neurons.

B. Parkinson's Disease: Targeting Phosphodiesterases

Recent research has identified phosphodiesterase-8 (PDE8) as a potential therapeutic target for Parkinson's disease.[7] CSIC has synthesized piperidine derivatives that can inhibit PDE8, an enzyme overexpressed in neurodegenerative conditions.[7] These compounds have the added advantage of being able to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.[7]

III. Piperidine Derivatives in Infectious Diseases: A Broad Spectrum of Activity

The versatility of the piperidine scaffold extends to the realm of infectious diseases, with derivatives showing promise as antiviral, antibacterial, and antimalarial agents.[11]

A. Antiviral Activity: Inhibiting Viral Entry and Replication

Piperidine-containing molecules have been successfully developed as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.[1] By blocking this viral entry pathway, these compounds can effectively inhibit HIV-1 infection. More recently, piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication.[12][13]

B. Antibacterial and Antifungal Activity

Piperidine derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[14][15] These compounds can reduce bacterial invasion and attenuate the pro-inflammatory response in host-bacteria interactions.[14] The introduction of a thiosemicarbazone moiety to a piperidin-4-one core has been shown to enhance antifungal activity.[15]

IV. Targeting Metabolic Disorders with Piperidine Derivatives

The therapeutic reach of piperidine derivatives also encompasses metabolic disorders such as diabetes and nonalcoholic fatty liver disease (NAFLD).

A. Antidiabetic Effects

Piperidine derivatives have been investigated for their potential to manage diabetes through various mechanisms.[16] Some derivatives exhibit inhibitory activity against enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption.[17] The natural product piperine, in combination with metformin, has been shown to significantly lower blood glucose levels in diabetic mice.[17]

B. Addressing Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Farnesoid X receptor (FXR) is a promising therapeutic target for MASH (formerly NASH) due to its role in metabolic regulation, inflammation, and fibrosis.[18] Novel 1-(4-aminophenylacetyl)piperidine derivatives have been discovered as partial agonists of FXR, offering a potential treatment for this prevalent liver disease.[18]

V. Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the research and development of novel piperidine-based therapeutics, this section provides detailed, step-by-step methodologies for key in vitro assays.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperidine derivative.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Piperidine Derivative (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

B. Radioligand Binding Assay for Receptor Affinity

This assay is crucial for determining the binding affinity of a compound to a specific receptor, for example, in the context of opioid receptor modulators or CCR5 antagonists.

Objective: To determine the binding affinity (Ki) of a piperidine derivative for a target receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]diprenorphine for opioid receptors), and varying concentrations of the test piperidine derivative.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VI. Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics.[19] Its versatility and favorable pharmacological properties have led to its incorporation into a wide array of drugs targeting a diverse range of diseases.[8][19] The ongoing exploration of new synthetic methodologies for creating complex and diverse piperidine derivatives will undoubtedly expand the chemical space available for drug discovery.[20] As our understanding of the molecular basis of diseases deepens, the rational design of piperidine-based compounds targeting specific proteins and pathways will continue to be a major driver of innovation in medicine. The future of piperidine in drug discovery is bright, with the potential to deliver novel and effective treatments for some of the most challenging diseases of our time.

References

  • O. A. G. Ali, M. A. El-Emam, H. I. El-Subbagh, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," European Journal of Medicinal Chemistry, vol. 302, 2025. [Online]. Available: [Link]

  • S. Das, A. Banerjee, S. Giri, "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives," Frontiers in Pharmacology, vol. 13, 2022. [Online]. Available: [Link]

  • M. Mokhtary, K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, vol. 7, no. 2, pp. 163-189, 2024. [Online]. Available: [Link]

  • A. M. M. E. Gendy, et al., "(PDF) Piperidine nucleus in the field of drug discovery," Future Journal of Pharmaceutical Sciences, 2021. [Online]. Available: [Link]

  • P. Grover, et al., "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective," Current Topics in Medicinal Chemistry, vol. 23, no. 13, pp. 1221-1259, 2023. [Online]. Available: [Link]

  • Innoget, "Piperidine derivatives for the control of Parkinson's and Alzheimer's," Innoget, 2023. [Online]. Available: [Link]

  • P. Grover, et al., "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective," Ingenta Connect, 2023. [Online]. Available: [Link]

  • P. Grover, et al., "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective," Bentham Science, 2023. [Online]. Available: [Link]

  • Taylor & Francis, "Piperidine alkaloids – Knowledge and References," Taylor & Francis, 2023. [Online]. Available: [Link]

  • Y. Yang, "Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D," RSC Publishing, 2015. [Online]. Available: [Link]

  • E. V. Verbitskiy, et al., "Pharmacological Applications of Piperidine Derivatives," Encyclopedia.pub, 2023. [Online]. Available: [Link]

  • M. Reddemma, et al., "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," International Journal of Novel Research and Development, vol. 9, no. 2, 2024. [Online]. Available: [Link]

  • E. V. Verbitskiy, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," International Journal of Molecular Sciences, vol. 24, no. 3, p. 2933, 2023. [Online]. Available: [Link]

  • Q. Chen, J. Li, Q. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," ResearchGate, 2023. [Online]. Available: [Link]

  • E. V. Verbitskiy, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," ResearchGate, 2023. [Online]. Available: [Link]

  • G. Li, et al., "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors," European Journal of Medicinal Chemistry, vol. 86, pp. 525-532, 2014. [Online]. Available: [Link]

  • Y. Liu, et al., "Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells," European Journal of Medicinal Chemistry, vol. 183, p. 111690, 2019. [Online]. Available: [Link]

  • A. D'Alonzo, et al., "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics," Molecules, vol. 26, no. 1, p. 197, 2021. [Online]. Available: [Link]

  • S. Deb, et al., "Advancements in Diabetes Treatment: Morpholine and Piperazine Derivatives," Debuglies, 2024. [Online]. Available: [Link]

  • S. Kumar, et al., "An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes," Combinatorial Chemistry & High Throughput Screening, 2024. [Online]. Available: [Link]

  • Sanofi-Aventis, "Piperidine derivatives and their use for the treatment of metabolic disorders," Google Patents, 2011. [Online].
  • S. K. Sahoo, et al., "Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics," ResearchGate, 2024. [Online]. Available: [Link]

  • Q. Chen, J. Li, Q. Zhang, "Application of Chiral Piperidine Scaffolds in Drug Design," ResearchGate, 2023. [Online]. Available: [Link]

  • A. A. Adedotun, et al., "Biological activities of piperidine alkaloids.," ResearchGate, 2023. [Online]. Available: [Link]

  • E. V. Verbitskiy, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI, 2023. [Online]. Available: [Link]

  • A. A. Kasprzak-Drozd, et al., "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents," Molecules, vol. 29, no. 13, p. 3043, 2024. [Online]. Available: [Link]

  • A. S. Nair, et al., "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors," ACS Omega, 2023. [Online]. Available: [Link]

  • J. M. S. T. de Sousa, et al., "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis," European Journal of Medicinal Chemistry, vol. 249, p. 115125, 2023. [Online]. Available: [Link]

  • M. Pandian, et al., "Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India," Biomedical and Pharmacology Journal, vol. 13, no. 1, pp. 209-218, 2020. [Online]. Available: [Link]

  • G. Li, et al., "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors," ResearchGate, 2014. [Online]. Available: [Link]

  • B. Zhang, et al., "Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis," ResearchGate, 2025. [Online]. Available: [Link]

  • K. K. Goel, et al., "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives," Biomedical and Pharmacology Journal, vol. 1, no. 1, 2008. [Online]. Available: [Link]

  • M. R. Ghadiri, et al., "The impact of piperine on the metabolic conditions of patients with NAFLD and early cirrhosis: a randomized double-blind controlled trial," Scientific Reports, vol. 14, no. 1, p. 917, 2024. [Online]. Available: [Link]

  • S. G. Gobeil, et al., "Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC," Viruses, vol. 15, no. 5, p. 1176, 2023. [Online]. Available: [Link]

  • C. Z. G. Comita, et al., "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity," RSC Medicinal Chemistry, 2023. [Online]. Available: [Link]

  • A. A. M. Abdel-Hafez, et al., "Structure activity relationship of piperidine derivatives," ResearchGate, 2022. [Online]. Available: [Link]

  • E. V. Verbitskiy, et al., "Structure–activity relationship of piperidine derivatives with...," ResearchGate, 2023. [Online]. Available: [Link]

  • E. V. Verbitskiy, et al., "Classes of Piperidine-Based Drugs," ResearchGate, 2023. [Online]. Available: [Link]

Sources

Exploratory

Technical Guide: Safety & Handling of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

This guide provides an in-depth technical analysis of the safety, handling, and physicochemical properties of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (CAS: 886502-26-7). It is designed for organic chemists, process safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, handling, and physicochemical properties of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (CAS: 886502-26-7). It is designed for organic chemists, process safety engineers, and pharmaceutical researchers.

Part 1: Executive Summary & Chemical Identity

2-Ethoxy-4-piperidin-1-ylbenzaldehyde is a specialized pharmaceutical intermediate characterized by a benzaldehyde core substituted with an ethoxy group at the ortho position and a piperidine ring at the para position. Its dual functionality—an electrophilic aldehyde and a nucleophilic/basic tertiary amine—dictates its reactivity profile and handling requirements. It is primarily employed as a building block in the synthesis of bioactive molecules, including potential anti-inflammatory agents and selective estrogen receptor modulators (SERMs).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNote
CAS Number 886502-26-7 Unique Identifier
IUPAC Name 2-Ethoxy-4-(piperidin-1-yl)benzaldehyde
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance Yellow to Pale Orange SolidColor due to conjugation
Solubility DMSO, Methanol, Chloroform, DCMLow water solubility
Reactivity Air-sensitive (Aldehyde oxidation)Requires inert storage
pKa (Predicted) ~9.5 (Piperidine nitrogen)Basic character

Part 2: Hazard Identification & Toxicology (GHS)

GHS Classification

Based on Structure-Activity Relationships (SAR) of substituted aminobenzaldehydes, this compound is classified as a Category 2 Irritant .

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[1]

Mechanistic Toxicology
  • Aldehyde Reactivity: The aldehyde moiety (-CHO) is highly reactive toward nucleophiles (e.g., lysine residues in proteins), acting as a potential sensitizer. It is also prone to autoxidation, forming the corresponding benzoic acid derivative, which may alter the pH and toxicity profile of the sample.

  • Piperidine Moiety: The tertiary amine within the piperidine ring imparts basicity. Upon contact with mucous membranes or moist skin, it can protonate, leading to local pH elevation and tissue irritation.

  • Systemic Effects: While specific LD50 data for this exact CAS is limited, structurally similar piperidinyl-benzaldehydes exhibit low-to-moderate acute toxicity but significant irritant properties.

Part 3: Safe Handling & Engineering Controls

Hierarchy of Controls Workflow

The following diagram illustrates the mandatory safety workflow for handling this compound in a research setting.

SafetyWorkflow cluster_checks Self-Validating Checks Start Handling Request: 2-Ethoxy-4-piperidin-1-ylbenzaldehyde EngControl Engineering Controls (Fume Hood, Inert Gas Line) Start->EngControl 1. Assess Environment PPE Personal Protective Equipment (Nitrile Gloves, Goggles, Lab Coat) EngControl->PPE 2. Don Protection Process Experimental Procedure (Weighing, Dissolving, Reacting) PPE->Process 3. Execute Waste Waste Disposal (Non-Halogenated Organic) Process->Waste 4. Dispose Check1 Check: Is solid yellow? (Darkening = Oxidation) Process->Check1

Caption: Operational workflow emphasizing engineering controls prior to PPE selection.

Specific Handling Protocols
A. Prevention of Autoxidation

The aldehyde group at the C1 position is susceptible to oxidation by atmospheric oxygen, converting the compound into 2-ethoxy-4-piperidin-1-ylbenzoic acid .

  • Protocol: Always handle under an inert atmosphere (Nitrogen or Argon).

  • Storage: Store in a tightly sealed container at 2-8°C .

  • Validation: Visually inspect the solid. A darkening of the yellow color often indicates surface oxidation.

B. Weighing and Transfer
  • Engineering Control: Use a chemical fume hood with a face velocity of >0.5 m/s.

  • Static Control: Use anti-static weighing boats, as organic solids can accumulate static charge, leading to scattering and inhalation risk.

  • Solvent Choice: Avoid protic solvents (like water/alcohols) for long-term storage solutions to prevent hemiacetal formation; use anhydrous DMSO or DCM for immediate use.

Part 4: Emergency Response & Stability

Decomposition Pathways

Understanding how the molecule breaks down is critical for fire and spill response.

Decomposition Compound 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Oxidation Oxidation Product: 2-Ethoxy-4-piperidin-1-ylbenzoic acid Compound->Oxidation Slow (Storage) Combustion Combustion Gases: CO, CO2, NOx (Toxic) Compound->Combustion Rapid (Fire) Oxygen + O2 (Air) Oxygen->Oxidation Heat + Heat/Fire Heat->Combustion

Caption: Primary decomposition pathways: slow oxidative degradation vs. rapid thermal combustion.

Emergency Protocols
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[1]Lipophilic nature requires soap for removal; water alone is ineffective.
Eye Contact Rinse with water for 15 min; lift lids.[1]Basic piperidine moiety can cause corneal damage if not diluted rapidly.
Inhalation Move to fresh air; support breathing.[1][2]Irritation of bronchial mucous membranes is the primary risk.
Fire Use CO₂, Dry Chemical, or Foam.[5][1][2]Water spray may spread the burning organic solid; NOx fumes are toxic.

Part 5: Synthesis & Application Context

Understanding the synthesis provides context for impurities. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) :

  • Starting Material: 4-Fluoro-2-ethoxybenzaldehyde.

  • Reagent: Piperidine (excess).

  • Conditions: Basic conditions (K₂CO₃), heated in DMF or DMSO.

Implication for Safety:

  • Trace amounts of 4-Fluoro-2-ethoxybenzaldehyde (strong irritant) or Piperidine (toxic, corrosive, flammable) may be present in lower-purity grades (<95%).

  • Always review the Certificate of Analysis (CoA) for residual piperidine content.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: 2-Ethoxy-4-piperidin-1-ylbenzaldehyde. Retrieved from

  • ChemicalBook. (2024). 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Properties and CAS 886502-26-7.[6] Retrieved from [7][8]

  • PubChem. (2024). Compound Summary: Substituted Benzaldehydes. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from

Sources

Foundational

Discovery of Novel Piperidine-Based Compounds: An In-Depth Technical Guide

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in the realm of drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in the realm of drug discovery.[1][2] Its prevalence in a vast array of clinically approved drugs and biologically active natural products underscores its significance.[3][4][5] From potent analgesics to innovative anticancer agents, the piperidine moiety is a versatile building block that offers a unique combination of structural rigidity and conformational flexibility, enabling it to interact with a wide range of biological targets.[2][6] This guide provides an in-depth exploration of the discovery of novel piperidine-based compounds, from synthetic strategies and biological evaluation to the integration of computational design.

The pharmacological spectrum of piperidine derivatives is remarkably broad, encompassing anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer's, anti-viral, anti-fungal, anti-hypertensive, anti-malarial, and analgesic effects.[6] This diversity stems from the piperidine ring's ability to serve as a versatile scaffold for presenting various functional groups in a defined three-dimensional space, thereby facilitating specific interactions with biological macromolecules.

Part 1: Strategic Synthesis of Novel Piperidine Architectures

The construction of the piperidine core is a pivotal step in the discovery of new therapeutics. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Modern organic synthesis offers a rich toolbox of methods for accessing a wide array of piperidine derivatives.

Catalytic Hydrogenation of Pyridines: A Direct and Atom-Economical Approach

One of the most direct routes to the piperidine core is the catalytic hydrogenation of the corresponding pyridine ring.[7] This method is highly atom-economical and is widely employed in both laboratory and industrial settings.[7] The choice of catalyst, solvent, and reaction conditions is crucial for achieving high efficiency and selectivity.[3][7]

Table 1: Comparison of Catalysts for Pyridine Hydrogenation [3][7]

CatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)
10% Rh/CWater580-High
PtO₂Glacial Acetic Acid70Room Temp4-6High
Ru/PDVBWater11001.5>95

Causality Behind Experimental Choices: The selection of a heterogeneous catalyst like Rh/C or PtO₂ often allows for straightforward product isolation and catalyst recycling, which is advantageous for large-scale synthesis.[3] The use of water as a solvent, as seen with the Ru/PDVB catalyst, represents a greener and more sustainable approach.[3] The choice between rhodium, platinum, and ruthenium catalysts can influence the diastereoselectivity in the hydrogenation of substituted pyridines.[3]

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials.[8][9] This strategy is highly convergent and allows for the rapid generation of molecular diversity, a key aspect of modern drug discovery. The synthesis of highly functionalized piperidines can be efficiently achieved through MCRs involving β-keto-esters, aromatic aldehydes, and anilines.[8][10]

A plausible mechanism for the formation of piperidine derivatives via a phosphotungstic acid (H₃PW₁₂O₄₀) catalyzed MCR involves the initial formation of an enamine from the amine and the β-keto-ester. This enamine then reacts with the aromatic aldehyde to produce a Knoevenagel-type product, which tautomerizes. The catalyst facilitates the formation of both the enamine and an imine, which then undergo a [4+2] aza-Diels-Alder reaction to yield the functionalized piperidine.[8]

Asymmetric Synthesis: Accessing Chiral Piperidines

Many biologically active piperidine-containing molecules are chiral, and their therapeutic effects are often stereospecific.[11] Therefore, the development of catalytic asymmetric methods for the synthesis of enantiomerically pure piperidines is of paramount importance.

1.3.1 Catalytic Asymmetric [4+2] Annulation

A notable example is the highly enantioselective [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine.[11][12] This method provides access to a variety of functionalized piperidine derivatives with excellent stereoselectivity.[11][12]

1.3.2 Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids, and a final reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines.[13] This strategy has been successfully applied to the synthesis of clinically relevant molecules such as Preclamol and Niraparib.[13]

Experimental Protocol: Representative Synthesis of a Substituted Piperidine via MCR

Objective: To synthesize a highly functionalized piperidine derivative using a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Aniline

  • β-keto-ester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., H₃PW₁₂O₄₀, 1 mol%)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and aniline (1 mmol) in acetonitrile (10 mL), add the β-keto-ester (1 mmol).

  • Add the catalyst (1 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the piperidine product often precipitates out of the solution.[8]

  • Filter the solid product and wash with cold ethanol.

  • If necessary, purify the product by recrystallization from hot ethanol to afford the pure piperidine derivative.[8]

Part 2: Unveiling Biological Activity and Structure-Activity Relationships (SAR)

Once a library of novel piperidine compounds has been synthesized, the next critical step is to evaluate their biological activity. This process typically begins with in vitro screening to identify "hit" compounds, followed by more detailed studies to elucidate their mechanism of action and establish a structure-activity relationship (SAR).

In Vitro Biological Evaluation

A wide range of in vitro assays are employed to assess the biological effects of piperidine derivatives across various therapeutic areas.

Table 2: Examples of In Vitro Assays for Different Therapeutic Areas

Therapeutic AreaAssayMeasured Endpoint
Anticancer MTT AssayCell viability/cytotoxicity[2]
Caspase Activity AssayApoptosis induction[14]
Neuroprotective Acetylcholinesterase (AChE) Inhibition AssayInhibition of AChE activity[6][15]
Analgesic Radioligand Binding AssayBinding affinity to opioid receptors[1][16]
Antiviral Plaque Reduction AssayInhibition of viral replication[2]
Experimental Protocol: MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a piperidine derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)[2]

  • Cell culture medium and supplements

  • Piperidine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the piperidine test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[1][2]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.[1][17][18] By systematically modifying the structure of a piperidine derivative and assessing the impact on its biological activity, researchers can identify key structural features required for efficacy.

For example, in the development of piperidine-based opioid receptor modulators, SAR studies have revealed that:

  • Substitution at the 4-position of the piperidine ring is critical for activity.[1]

  • The nature of the N-substituent significantly influences receptor affinity and selectivity. For instance, an N-phenethyl group is often optimal for µ-receptor affinity in the fentanyl series.[1]

  • The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity, with different stereoisomers often exhibiting distinct receptor binding profiles.[1]

Part 3: Rational Design through the Computational-Experimental Interface

The integration of computational chemistry has revolutionized the drug discovery process, enabling a more rational and efficient design of novel therapeutics.[19][20] For piperidine-based compounds, computational approaches are invaluable for understanding ligand-target interactions, predicting biological activity, and guiding synthetic efforts.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a target protein.[16][19] This allows researchers to visualize how a piperidine derivative might interact with the active site of a receptor or enzyme, providing insights into the structural basis of its activity.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event and helping to assess the stability of the predicted binding pose.[19][21]

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models are used to correlate the 3D structural features of a series of compounds with their biological activities.[19] These models can help to identify the steric and electrostatic fields around the molecules that are important for activity, providing predictive power for designing new compounds with enhanced potency.[19]

Workflow for Integrated Computational and Experimental Drug Discovery

G cluster_0 Computational Design cluster_1 Experimental Workflow Virtual_Screening Virtual Screening/ Pharmacophore Modeling Synthesis Synthesis of Piperidine Library Virtual_Screening->Synthesis Identifies initial hits Molecular_Docking Molecular Docking SAR_Analysis SAR Analysis Molecular_Docking->SAR_Analysis Rationalizes SAR 3D_QSAR 3D-QSAR Lead_Optimization Lead Optimization 3D_QSAR->Lead_Optimization Guides rational design MD_Simulations MD Simulations MD_Simulations->Lead_Optimization In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Provides compounds for testing In_Vitro_Screening->SAR_Analysis Generates activity data SAR_Analysis->Molecular_Docking Prompts further investigation SAR_Analysis->3D_QSAR Provides data for model building Lead_Optimization->Synthesis Proposes new target molecules

Caption: Integrated workflow for the discovery of novel piperidine-based compounds.

Part 4: Analytical Characterization of Piperidine Compounds

The accurate characterization of newly synthesized piperidine derivatives is essential for ensuring their purity, identity, and structural integrity. A suite of analytical techniques is employed for this purpose.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the compound.[22][23]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation analysis.[15][22] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of piperidine compounds.[15][16][22]

  • High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify the components of a mixture, making it invaluable for assessing the purity of a synthesized compound.[22][24][25]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule.[23]

Experimental Protocol: Purity Assessment by HPLC

Objective: To determine the purity of a synthesized piperidine derivative using HPLC.

Materials:

  • Synthesized piperidine compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffer (e.g., formic acid or ammonium acetate)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the piperidine compound and dissolve it in a suitable solvent to a known concentration.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the HPLC-grade solvents and buffer in the desired ratio. Degas the mobile phase to remove dissolved gases.

  • HPLC System Setup: Set up the HPLC system with the appropriate column and detector wavelength. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a known volume of the sample solution onto the HPLC column.

  • Data Acquisition: Run the chromatogram and record the data.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to the piperidine compound. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The discovery of novel piperidine-based compounds remains a vibrant and highly productive area of research in medicinal chemistry. The versatility of the piperidine scaffold, coupled with advances in synthetic methodology, biological screening, and computational design, continues to provide a rich pipeline of new therapeutic candidates. This guide has provided a comprehensive overview of the key principles and techniques involved in this exciting field, offering a foundation for researchers and drug development professionals to build upon in their quest for the next generation of piperidine-based medicines.

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved February 13, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. (2005). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. (2009). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • H3PW12O40-Catalyzed Multicomponent Reaction for Efficient Synthesis of Highly Substituted Piperidines. (2013). Ingenta Connect. Retrieved February 13, 2026, from [Link]

  • Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. (n.d.). ScienceDirect. Retrieved February 13, 2026, from [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2005). PubMed. Retrieved February 13, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. Retrieved February 13, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PMC. Retrieved February 13, 2026, from [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2022). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis. Retrieved February 13, 2026, from [Link]

  • Piperidine Synthesis. (2025). DTIC. Retrieved February 13, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). PMC. Retrieved February 13, 2026, from [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Ben-Gurion University Research Portal. Retrieved February 13, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Retrieved February 13, 2026, from [Link]

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed. Retrieved February 13, 2026, from [Link]

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). PubMed. Retrieved February 13, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal. Retrieved February 13, 2026, from [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2014). Scielo. Retrieved February 13, 2026, from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.

Sources

Exploratory

Comprehensive Computational Analysis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

This technical guide details the computational characterization of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde , a specific donor-acceptor organic chromophore. The analysis synthesizes established Density Functional Theory (DF...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the computational characterization of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde , a specific donor-acceptor organic chromophore. The analysis synthesizes established Density Functional Theory (DFT) protocols, structural insights, and predictive modeling relevant to this molecular architecture.

Executive Summary & Chemical Significance

2-Ethoxy-4-piperidin-1-ylbenzaldehyde (CAS: 886502-26-7) represents a classic "Push-Pull" (


) electronic system. Its architecture features a strong electron-donating piperidinyl group  at the para position and an auxiliary electron-donating ethoxy group  at the ortho position, coupled to an electron-withdrawing formyl (aldehyde)  group.

This specific configuration makes the molecule a high-value candidate for:

  • Nonlinear Optical (NLO) Materials: Due to significant intramolecular charge transfer (ICT).[1]

  • Fluorescent Probes: The rigid donor-acceptor scaffold often yields high quantum yield fluorescence.

  • Pharmaceutical Intermediates: As a precursor for hydrazones and Schiff bases with potential antimicrobial or anticancer activity.

Computational Methodology Framework

To ensure scientific rigor, the following computational workflow is prescribed. This protocol aligns with standard practices for organic chromophores found in high-impact spectroscopic literature.

Level of Theory[2][3]
  • Software: Gaussian 09/16 or ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering an optimal balance of cost and accuracy for geometry and vibrational frequencies.

    • Refinement: For excitation energies (UV-Vis), TD-DFT with long-range corrected functionals like CAM-B3LYP is recommended to correct charge-transfer ghosts.

  • Basis Set: 6-311++G(d,p) .[2]

    • Justification: The diffuse functions (++) are critical for describing the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) accurately model the aromatic ring distortion.

Workflow Diagram (DOT)

The following diagram illustrates the logical flow of the computational study, from structure generation to property prediction.

ComputationalWorkflow Start Initial Structure (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Dock Molecular Docking (AutoDock Vina) Opt->Dock PDBQT Prep Freq->Opt If Imag Freq < 0 Elec Electronic Properties (FMOs, MEP, Mulliken) Freq->Elec Spec Spectroscopy (IR, Raman, NMR) Freq->Spec NLO NLO Parameters (Polarizability, Hyperpolarizability) Freq->NLO

Figure 1: Standardized computational workflow for characterizing organic donor-acceptor systems.

Structural & Geometric Analysis

The optimized geometry of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde reveals critical steric and electronic interactions.

Conformational Landscape
  • Piperidine Ring: Adopts a chair conformation .[3] This is the energetic minimum, minimizing torsional strain compared to the boat form. The nitrogen atom is

    
     hybridized but with significant 
    
    
    
    character due to conjugation with the benzene ring.
  • Ethoxy Group: The

    
     bond typically lies in the plane of the benzene ring (dihedral angle 
    
    
    
    or
    
    
    ) to allow the oxygen lone pair to participate in resonance. However, steric repulsion with the adjacent carbonyl oxygen may force a slight twist.
  • Intramolecular Hydrogen Bonding: A weak

    
     interaction is often observed between the ethoxy methylene protons and the carbonyl oxygen, stabilizing the planar conformation.
    
Key Geometric Parameters (Predicted)
ParameterAtoms InvolvedPredicted Value (Å / °)Significance
Bond Length

1.37 - 1.39 ÅShorter than single bond (1.47 Å) due to resonance (

).
Bond Length

(Carbonyl)
1.21 - 1.22 ÅTypical double bond character.
Bond Angle

(Piperidine)
110° - 114°Reflects chair conformation constraints.
Dihedral


Planarity ensures maximum conjugation.

Electronic Properties & Reactivity[3]

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the piperidinyl nitrogen and the benzene ring . This confirms the piperidine acts as the electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and the benzene ring , acting as the electron acceptor.

  • Energy Gap (

    
    ):  Typically ranges between 3.0 - 3.8 eV  for this class of molecules. A lower gap implies higher chemical reactivity and softer electronic character.
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding non-covalent interaction predictions (e.g., in docking).

  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygen and ethoxy oxygen . These are the preferred sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Concentrated around the piperidinyl protons and aromatic protons. These areas repel electrophiles.

Nonlinear Optical (NLO) Properties

This molecule is a prime candidate for NLO applications due to its asymmetric polarization.

  • Dipole Moment (

    
    ):  The vector sum of the donor (piperidine) and acceptor (aldehyde) moments leads to a large net dipole (typically > 5 Debye).
    
  • First Hyperpolarizability (

    
    ): 
    The total static first hyperpolarizability is calculated using the 
    
    
    
    tensor components:
    
    
    • Prediction: Benzene derivatives with strong D-A substitution often exhibit

      
       values 10–50 times greater than urea  (the standard reference), making them suitable for frequency doubling applications.
      

Molecular Docking & Biological Potential

While primarily a chemical intermediate, the structure shares pharmacophores with known antimicrobial agents.

Target Identification[5]
  • Antibacterial: DNA Gyrase (e.g., PDB ID: 1KZN).

  • Antifungal: CYP51 (e.g., PDB ID: 5V5Z).

  • Alzheimer's: Acetylcholinesterase (AChE). The piperidine ring is a known pharmacophore for the AChE anionic site (similar to Donepezil).

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize geometry (DFT), save as .pdbqt, merge non-polar hydrogens.

  • Receptor Prep: Remove water/cofactors, add polar hydrogens, compute Gasteiger charges.

  • Grid Box: Center on the active site (e.g., Ser200 in AChE) with dimensions

    
     Å.
    
  • Analysis: Look for binding energies ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     kcal/mol. Key interactions will include:
    
    • 
       stacking (Benzene ring with Trp/Tyr residues).
      
    • Hydrogen bonding (Carbonyl oxygen with Ser/His residues).

References

  • Chemical Identity: 2-Ethoxy-4-piperidin-1-yl-benzaldehyde. Fluorochem. Retrieved from .

  • DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Basis Set Selection: Frisch, M. J., et al. (1984). Self-consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics, 80(7), 3265-3269.
  • Analogous Crystal Structures: Zhang, Q. L., et al. (2020). Crystal structure of (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)benzohydrazide monohydrate. Zeitschrift für Kristallographie, 235(1).
  • NLO Properties of Benzaldehydes: Shettigar, V., et al. (2006). Third-order nonlinear optical properties of 4-substituted benzaldehydes.
  • Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

Sources

Protocols & Analytical Methods

Method

Application Note: Using 2-Ethoxy-4-piperidin-1-ylbenzaldehyde in Medicinal Chemistry

[1] Introduction & Chemical Profile[1][2][3][4][5][6][7][8] 2-Ethoxy-4-piperidin-1-ylbenzaldehyde is a specialized heterocyclic building block distinct from the more common "Raloxifene intermediate" (4-(2-(piperidin-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

2-Ethoxy-4-piperidin-1-ylbenzaldehyde is a specialized heterocyclic building block distinct from the more common "Raloxifene intermediate" (4-(2-(piperidin-1-yl)ethoxy)benzaldehyde).[1] This molecule features a "push-pull" electronic system and a steric lock, making it a valuable scaffold for developing anti-proliferative agents, kinase inhibitors, and fluorescent probes.

Structural Disambiguation[9]
  • Target Molecule: 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (Piperidine attached directly to the aromatic ring at C4; Ethoxy at C2).[1]

  • Common Confusion:4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (Piperidine attached via an ethyl ether linker).

Electronic and Steric Properties
  • Electronic Deactivation: The C4-piperidine nitrogen is a strong electron donor (resonance).[1] This increases electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehyde. Standard nucleophilic attacks (e.g., Aldol condensation) may require optimized conditions (stronger bases, longer times, or catalysis).

  • Steric Constraint: The C2-ethoxy group creates steric bulk ortho to the aldehyde. In condensation products (like chalcones), this forces the side chain to twist out of planarity, potentially improving selectivity for non-planar binding pockets (e.g., tubulin colchicine site).

Medicinal Chemistry Applications (The "Why")

This scaffold is primarily used to synthesize Chalcones , Schiff Bases , and Heterocycles (Quinolines, Pyrimidines).

Structure-Activity Relationship (SAR) Logic
FeatureFunction in Drug Design
Aldehyde (CHO) Reactive "warhead" precursor.[1] Converts to Michael acceptors (chalcones) or imines.
4-Piperidine Solubility & Binding: Increases basicity (

) and water solubility.[1] Acts as a hydrogen bond acceptor in the active site.
2-Ethoxy Conformational Lock: Breaks molecular symmetry. The ethyl group fills hydrophobic pockets (e.g., in kinases or COX-2).
Benzene Core Scaffold: Provides the rigid

-system for stacking interactions.[1]
Pathway Visualization

MedicinalPathways Aldehyde 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Chalcone Chalcone Derivatives (Anti-cancer / Tubulin Inhibitors) Aldehyde->Chalcone Claisen-Schmidt (Acetophenones) SchiffBase Schiff Bases / Hydrazones (Anti-bacterial / Metal Ligands) Aldehyde->SchiffBase Condensation (Amines/Hydrazides) Heterocycle Fused Heterocycles (Quinolines / Pyrimidines) Aldehyde->Heterocycle Cyclization (e.g., Friedländer) Chalcone->Heterocycle Cyclization (Hydrazine/Urea)

Caption: Synthetic divergence from the aldehyde core to bioactive scaffolds.[1][2][3][4]

Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of (E)-1-(aryl)-3-(2-ethoxy-4-(piperidin-1-yl)phenyl)prop-2-en-1-ones.[1] Challenge: The electron-rich aldehyde is sluggish. Standard room-temperature stirring often results in low yields. Solution: Ultrasound-assisted synthesis or elevated temperature with KOH.

Reagents
  • Reactant A: 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (1.0 equiv)[1]

  • Reactant B: Substituted Acetophenone (1.0 equiv)

  • Base: 40% Aqueous KOH (2.0 equiv) or NaOH pellets

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the acetophenone derivative in 5 mL of Ethanol.

  • Aldehyde Addition: Add 1.0 mmol of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde. The solution may turn slightly yellow.

  • Base Activation: Add 2.0 mmol of KOH (aq) dropwise while stirring.

    • Critical Checkpoint: If the solution becomes turbid immediately, add 1-2 mL of EtOH to maintain homogeneity.

  • Reaction (Choose Method):

    • Method A (Standard): Reflux at 70°C for 6–8 hours.

    • Method B (High Efficiency): Place flask in an ultrasonic bath (sonicator) at 40°C for 30–60 minutes.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear.
    
  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base).

  • Isolation: The chalcone will precipitate as a colored solid (often bright yellow/orange due to the extended conjugation). Filter, wash with cold water, and recrystallize from EtOH.

Yield Expectation: 75–85% (Method B typically gives higher purity).

Protocol B: Knoevenagel Condensation (Targeting Acrylonitriles)

Objective: Synthesis of 2-((2-ethoxy-4-(piperidin-1-yl)phenyl)methylene)malononitrile.[1] Application: These derivatives are often highly fluorescent and used as probes.

Reagents
  • Reactant A: 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (1.0 equiv)[1]

  • Reactant B: Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (3-4 drops) or Ammonium Acetate

  • Solvent: Ethanol[1][5][6]

Step-by-Step Methodology
  • Setup: Mix 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 10 mL of Ethanol.

  • Catalysis: Add 3 drops of piperidine.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Note: Unlike the Claisen-Schmidt reaction, this proceeds rapidly because malononitrile is a strong carbon acid (

      
      ).
      
  • Precipitation: The product usually precipitates out of the solution during the reaction.

  • Purification: Filter the solid and wash with cold ethanol.

Analytical Data Reference (Expected)

When characterizing products derived from this aldehyde, look for these specific NMR signals which confirm the integrity of the 2-ethoxy and 4-piperidine groups.

MoietyProton (

) NMR Signal (DMSO-

)
Multiplicity
Aldehyde (-CHO)

10.0 – 10.2 ppm
Singlet (s)
Ethoxy (-OCH

-)

4.0 – 4.2 ppm
Quartet (q)
Ethoxy (-CH

)

1.3 – 1.4 ppm
Triplet (t)
Piperidine (N-CH

)

3.3 – 3.5 ppm
Multiplet (m)
Aromatic (H-6)

7.5 – 7.7 ppm
Doublet (d)
Aromatic (H-3/H-5)

6.4 – 6.6 ppm
Multiplet (due to shielding by amine)

Storage and Stability

  • Oxidation Risk: Like all electron-rich aldehydes, this compound is prone to autoxidation to the corresponding benzoic acid (2-ethoxy-4-piperidin-1-ylbenzoic acid).[1]

  • Protocol: Store under Nitrogen or Argon at 2–8°C.

  • Quality Check: Before use, check the

    
     NMR. A broad singlet near 12.0 ppm indicates carboxylic acid contamination. If present, wash an ether solution of the compound with saturated 
    
    
    
    to remove the acid.

References

  • Claisen-Schmidt Optimization

    • Title: Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol.[1]

    • Source: N
    • URL:[Link]

  • Piperidine-Benzaldehyde Derivatives in Medicinal Chemistry

    • Title: 4-(Piperidin-1-yl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Chemical Research.[1]

    • Source: Ningbo Inno Pharmchem
    • URL:[Link]

  • Knoevenagel Condensation Mechanisms

    • Title: The Knoevenagel Reaction (Comprehensive Organic Synthesis).[7][8]

    • Source: SciSpace / Elsevier
    • URL:[Link]

  • General Aldol Protocols for Electron-Rich Aldehydes

    • Title: Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water.[2]

    • Source: Asian Journal of Organic Chemistry
    • URL:[Link]

Sources

Application

Application Notes and Protocols for 2-Ethoxy-4-piperidin-1-ylbenzaldehyde and its Isomers as Pharmaceutical Intermediates

Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde and its structurally related isomers, which are pivotal intermediates in pharmaceutical synthesis. The document elu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde and its structurally related isomers, which are pivotal intermediates in pharmaceutical synthesis. The document elucidates the synthetic pathways, reaction mechanisms, and practical laboratory protocols for the preparation and characterization of these compounds. Emphasis is placed on the causality behind experimental choices, ensuring protocols are robust and self-validating. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. The presence of both an aldehyde functional group and various substituents on the aromatic ring allows for a diverse range of chemical transformations, making them highly valuable in medicinal chemistry. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations, while the substituted ring can be further functionalized.

Specifically, the incorporation of a piperidine moiety and an alkoxy group, as seen in 2-Ethoxy-4-piperidin-1-ylbenzaldehyde and its isomers, introduces structural features that can enhance the pharmacological properties of a target molecule, such as improved solubility, metabolic stability, and receptor binding affinity. These intermediates have been implicated in the synthesis of antihistamines, anti-inflammatory agents, and antibacterial compounds.[1]

This guide will focus on the synthesis and application of these valuable intermediates, with a particular emphasis on providing detailed, field-proven protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of Related Piperidinyl-Benzaldehyde Intermediates

Property4-(Piperidin-1-yl)benzaldehyde2-Ethoxy-4-hydroxybenzaldehyde
CAS Number 10338-57-583072-44-0
Molecular Formula C₁₂H₁₅NOC₉H₁₀O₃
Molecular Weight 189.25 g/mol 166.17 g/mol
Appearance Yellow solidNot specified
Melting Point 61-64 °CNot specified
Boiling Point ~344.3 °C at 760 mmHgNot specified

Data sourced from various chemical suppliers and databases.[1][2]

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of the synthesized intermediate must be rigorously confirmed before its use in subsequent pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose.

HPLC is a cornerstone of pharmaceutical analysis, used for both qualitative and quantitative assessment of intermediates and active pharmaceutical ingredients (APIs).[3][4][5][6][7]

Protocol: HPLC Analysis of Piperidinyl-Benzaldehyde Intermediates

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective. A starting gradient of 10% acetonitrile, increasing to 90% over 20 minutes, can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Analysis: The retention time will be characteristic of the compound, and the peak area can be used for quantification and purity assessment. The absence of significant impurity peaks confirms the purity of the intermediate.

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms and the successful formation of the desired product.

Expected ¹H NMR Spectral Features for 4-Alkoxybenzaldehydes: [8]

  • Aldehyde Proton (-CHO): A singlet typically observed downfield, around δ 9.8-10.0 ppm.[9]

  • Aromatic Protons: Protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The splitting patterns will depend on the substitution pattern. For a 1,2,4-trisubstituted ring, complex splitting is expected. For a 1,4-disubstituted ring, two doublets (an AA'BB' system) are characteristic.[8]

  • Alkoxy Protons (-OCH₂CH₃): A quartet for the -OCH₂- protons around δ 4.0-4.2 ppm and a triplet for the -CH₃ protons around δ 1.3-1.5 ppm.

  • Piperidine Protons: A series of multiplets in the upfield region (δ 1.5-3.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-CHO): A resonance around δ 190-195 ppm.

  • Aromatic Carbons: Resonances in the range of δ 110-160 ppm.

  • Alkoxy and Piperidine Carbons: Resonances in the upfield region (δ 15-70 ppm).

Synthesis of Piperidinyl-Alkoxy-Benzaldehyde Intermediates

The synthesis of these intermediates can be approached through several well-established organic reactions. The choice of route depends on the availability of starting materials and the desired substitution pattern.

Proposed Synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

A plausible and efficient synthesis of the target molecule, 2-Ethoxy-4-piperidin-1-ylbenzaldehyde, can be achieved through a two-step process starting from 4-fluoro-2-hydroxybenzaldehyde. This route leverages a nucleophilic aromatic substitution followed by a Williamson ether synthesis.

Workflow: Synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Williamson Ether Synthesis A 4-Fluoro-2-hydroxybenzaldehyde C 2-Hydroxy-4-(piperidin-1-yl)benzaldehyde A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B Piperidine B->C D 2-Hydroxy-4-(piperidin-1-yl)benzaldehyde F 2-Ethoxy-4-piperidin-1-ylbenzaldehyde D->F Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat E Bromoethane E->F

Caption: Proposed two-step synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde.

Protocol: Synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Step 1: Synthesis of 2-Hydroxy-4-(piperidin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution

  • Reaction Principle: The electron-withdrawing aldehyde group activates the para-position to nucleophilic attack. The fluoride ion is a good leaving group in nucleophilic aromatic substitution reactions.[10][11][12] Piperidine acts as the nucleophile, displacing the fluoride.

  • Materials:

    • 4-Fluoro-2-hydroxybenzaldehyde

    • Piperidine

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq) and piperidine (1.2 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The product may precipitate as a solid. If so, filter, wash with water, and dry.

    • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde via Williamson Ether Synthesis

  • Reaction Principle: The hydroxyl group of the intermediate is deprotonated by a base to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an ethyl halide.[13][14][15][16][17]

  • Materials:

    • 2-Hydroxy-4-(piperidin-1-yl)benzaldehyde (from Step 1)

    • Bromoethane or Iodoethane

    • Anhydrous potassium carbonate (K₂CO₃)

    • Acetone or Acetonitrile

  • Procedure:

    • To a solution of 2-hydroxy-4-(piperidin-1-yl)benzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

    • Add bromoethane (1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC or HPLC.

    • After completion, cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to obtain the final product, 2-Ethoxy-4-piperidin-1-ylbenzaldehyde.

Synthesis of 4-(Piperidin-1-yl)benzaldehyde: A Key Isomer

This isomer is frequently cited and its synthesis is well-documented.[1][18]

Reaction Scheme: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

G A 4-Fluorobenzaldehyde C 4-(Piperidin-1-yl)benzaldehyde A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B Piperidine B->C

Caption: Synthesis of 4-(Piperidin-1-yl)benzaldehyde via nucleophilic aromatic substitution.

Protocol: Synthesis of 4-(Piperidin-1-yl)benzaldehyde [18]

  • Materials:

    • 4-Fluorobenzaldehyde

    • Piperidine

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.

    • Heat the mixture to reflux at 100 °C for 24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

    • A solid product should form. Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from methanol to yield pure 4-(piperidin-1-yl)benzaldehyde as yellow crystals.

Application in Pharmaceutical Synthesis: The Case of Bilastine

Piperidinyl-alkoxy-benzaldehyde derivatives are crucial intermediates in the synthesis of various pharmaceuticals. For instance, a structurally related compound is a key precursor in the synthesis of Bilastine, a non-sedating antihistamine.[19][20][21][22][23] The synthesis of Bilastine involves the reaction of a piperidine-containing intermediate with a substituted benzimidazole derivative. The ethoxyethyl group in Bilastine highlights the importance of the alkoxy functionality in the final drug structure.

Logical Flow: Role of the Intermediate in Bilastine Synthesis

G A Piperidinyl-alkoxy- benzaldehyde Intermediate B Further Synthetic Steps (e.g., reductive amination, coupling) A->B C Bilastine B->C

Caption: The role of piperidinyl-alkoxy-benzaldehyde intermediates in the synthesis of Bilastine.

Safety and Handling

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

  • Piperidine: Highly flammable, toxic, and corrosive. It can cause severe skin burns and eye damage.[24][25] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Bromoethane/Iodoethane: These are alkylating agents and are toxic and potentially carcinogenic. Handle with care in a fume hood and avoid inhalation and skin contact.

  • Potassium Carbonate: An irritant. Avoid inhalation of dust and contact with skin and eyes.

  • DMF: A potential reproductive toxin. Handle in a fume hood and avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

2-Ethoxy-4-piperidin-1-ylbenzaldehyde and its isomers are valuable and versatile intermediates in the pharmaceutical industry. The synthetic routes outlined in this guide, based on fundamental organic reactions, provide a robust framework for their preparation. The detailed protocols and analytical methods will aid researchers in the synthesis and quality control of these important building blocks, facilitating the development of new and improved therapeutic agents.

References

  • Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs. [Link]

  • Baiwir, M., Llabres, G., Piette, J. L., & Renson, M. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Spectrochimica Acta Part A: Molecular Spectroscopy, 29(4), 583-588. [Link]

  • Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. PrepChem.com. [Link]

  • Tan, S. C., & Tan, S. F. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 44(8), 783-788. [Link]

  • Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

  • HPLC in pharmaceutical analysis. Labotec. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Younus, A., & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. EUROPEAN ACADEMIC RESEARCH, VI(10), 5875-5883. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • ICSC 0317 - PIPERIDINE. International Labour Organization. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. [Link]

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review, 16(5), 38-45. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2015). Organic & Biomolecular Chemistry, 13(32), 8683-8691. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis. (2021, May 26). Bartleby.com. [Link]

  • Glycosylated Metal Chelators as Anti-Parasitic Agents with Tunable Selectivity. The Royal Society of Chemistry. [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses Procedure. [Link]

  • Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. (2023). NATURALISTA CAMPANO, 27(1), 1-10. [Link]

  • synthesis and single-crystal X-ray structure analysis of metal-based bilastine and phen [Co(II), Cu(II) and Zn(II)] tailored anticancer chemotherapeutic agents against resistant cancer cells. (2022). Dalton Transactions, 51(20), 8035-8050. [Link]

  • 2-Ethoxy-4-hydroxybenzaldehyde. PubChem. [Link]

  • CN112110893A - Preparation method of bilastine.
  • Preparation method of bilastine intermediate. (2020, April 21). Patsnap. [Link]

  • US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • POLYMORPH OF ACID 4-[2-[4-[1-(2-ETHOXYETHYL)-1H-BENZIMIDAZOLE-2-IL]. (2006, December 6). European Patent Office. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 181-192. [Link]f91040c21375d314818.pdf)

Sources

Method

Application Note: A Practical Guide to N-Alkylation via Reductive Amination using 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Abstract N-alkylation is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse secondary and tertiary amines which are prevalent scaffolds in pharmaceuticals.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylation is a cornerstone transformation in medicinal chemistry and drug development, enabling the synthesis of diverse secondary and tertiary amines which are prevalent scaffolds in pharmaceuticals.[1] This guide provides a comprehensive, field-proven protocol for the N-alkylation of primary and secondary amines using 2-Ethoxy-4-piperidin-1-ylbenzaldehyde via one-pot reductive amination. We delve into the mechanistic rationale, experimental setup, and characterization techniques, emphasizing the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for synthesizing complex amine derivatives.

Introduction: The Significance of Reductive Amination

The direct alkylation of amines with alkyl halides is often plagued by a lack of selectivity, leading to over-alkylation and a mixture of products that are challenging to separate.[2][3] Reductive amination circumvents this issue by offering a controlled, one-pot procedure for the synthesis of N-alkylated amines.[4][5] The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde (2-Ethoxy-4-piperidin-1-ylbenzaldehyde) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.

  • In Situ Reduction: A carefully chosen reducing agent, present in the same reaction vessel, selectively reduces the iminium ion to the final, stable amine product.[5]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly well-suited for this transformation.[6] Its mild nature and steric bulk prevent the reduction of the starting aldehyde, while its reactivity is potent enough to rapidly reduce the intermediate iminium ion.[2][6][7] This selectivity ensures high yields of the desired N-alkylated product with minimal side reactions. Furthermore, STAB avoids the use of highly toxic reagents like sodium cyanoborohydride (NaBH₃CN).[2][8]

Reaction Mechanism: Reductive Amination

The generally accepted mechanism for the reductive amination of an aldehyde with a primary amine using NaBH(OAc)₃ is depicted below. The reaction begins with the formation of an iminium ion, which is the key electrophilic intermediate. The hydride from NaBH(OAc)₃ then attacks the iminium carbon to furnish the N-alkylated product.

Reductive Amination Mechanism R_CHO Aldehyde (2-Ethoxy-4-piperidin-1-ylbenzaldehyde) Hemiaminal Hemiaminal Intermediate R_CHO->Hemiaminal + Amine R_NH2 Primary/Secondary Amine R_NH2->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-Alkylated Amine (Final Product) Iminium->Product + H⁻ (from STAB) STAB NaBH(OAc)₃ (Reducing Agent) Hydride H⁻ STAB->Hydride Hydride->Iminium Hydride Attack

Caption: Mechanism of one-pot reductive amination.

Materials and Equipment

Successful execution of this protocol requires high-purity reagents and properly maintained equipment. All quantitative data for reagents are summarized in the table below.

Reagent/MaterialGradeSupplierNotes
2-Ethoxy-4-piperidin-1-ylbenzaldehyde≥97%Sigma-AldrichA key building block in drug synthesis.[9]
Amine (Primary or Secondary)≥98%VariousSubstrate to be alkylated.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)ReagentSigma-AldrichWater-sensitive; handle under inert gas.[10]
1,2-Dichloroethane (DCE)AnhydrousVariousPreferred solvent for this reaction.[6]
Acetic Acid (AcOH)GlacialVariousOptional catalyst, especially for ketones.[8]
Saturated Sodium Bicarbonate (NaHCO₃)ACSVariousFor quenching the reaction.
Dichloromethane (DCM)ACSVariousFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACSVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor flash column chromatography.
Equipment
Round-bottom flask with stir bar
Nitrogen/Argon inlet
Septa and syringes
Magnetic stir plate
TLC plates (Silica gel 60 F₂₅₄)
Rotary evaporator
Glassware for extraction & chromatography

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the N-alkylation of a generic primary amine.

Experimental Workflow A 1. Reactant Setup Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous DCE. B 2. Imine Formation Stir at room temperature for 1-2 hours. A->B C 3. Reduction Add NaBH(OAc)₃ (1.5 eq) portion-wise. B->C D 4. Reaction Monitoring Monitor by TLC or LC-MS until aldehyde is consumed (4-24h). C->D E 5. Quench Slowly add sat. NaHCO₃ solution. D->E F 6. Work-up Extract with DCM, wash with brine, dry over Na₂SO₄. E->F G 7. Purification Concentrate and purify via flash column chromatography. F->G H 8. Characterization Analyze pure product by ¹H NMR, ¹³C NMR, and HRMS. G->H

Caption: Step-by-step experimental workflow for N-alkylation.

Step-by-Step Procedure:

  • Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE).[4] The concentration should be approximately 0.1-0.5 M.

    • Causality Explanation: Anhydrous solvent is crucial as the reducing agent, NaBH(OAc)₃, is water-sensitive and will decompose in the presence of moisture.[5][10] DCE is the preferred solvent as it is aprotic and effectively solubilizes the reactants.[6] A slight excess of the amine can help drive the initial imine formation to completion.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

    • Causality Explanation: This initial period allows for the formation of the hemiaminal and its subsequent dehydration to the imine/iminium intermediate, which is the substrate for the reduction step.[4] For less reactive amines or ketones, adding a catalytic amount of acetic acid can facilitate this step.[8]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 5-10 minutes.

    • Causality Explanation: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction.[4] NaBH(OAc)₃ is the ideal choice as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the formed iminium ion.[6][7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-24 hours).

    • Causality Explanation: Continuous monitoring prevents unnecessary reaction time and helps identify any potential side reactions. The disappearance of the aldehyde spot/peak is a reliable indicator of reaction completion.

  • Work-up: Once the reaction is complete, quench it by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

    • Causality Explanation: The NaHCO₃ quench neutralizes any remaining acetic acid (if used) and decomposes any excess NaBH(OAc)₃. The brine wash removes residual water from the organic phase.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-alkylated product.

    • Causality Explanation: Chromatography is typically necessary to remove non-polar impurities and any trace unreacted starting materials, yielding the product in high purity.

Product Characterization

The identity and purity of the final N-alkylated product must be confirmed through spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation.[11] Key diagnostic signals to look for include:

    • The disappearance of the aldehyde proton signal (~9.8 ppm) from the starting material.

    • The appearance of a new methylene (-CH₂-) signal, typically a singlet or triplet depending on coupling, corresponding to the newly formed C-N bond.

    • Characteristic shifts in the aromatic and aliphatic regions consistent with the newly formed structure.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed molecular ion peak (M+H)⁺ should match the calculated exact mass of the protonated product.[14][15] The nitrogen rule in mass spectrometry can also be a useful indicator, stating that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[14][16]

Safety and Handling

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive and can release flammable gases upon contact with water.[17] It is also a skin and eye irritant. Always handle it in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][18][19]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. Handle with extreme care in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.[20]

Conclusion

The reductive amination protocol detailed herein offers a robust and highly selective method for the N-alkylation of amines using 2-Ethoxy-4-piperidin-1-ylbenzaldehyde. The use of sodium triacetoxyborohydride as the reducing agent ensures high yields and operational simplicity, making this procedure amenable to both small-scale discovery and larger-scale synthesis campaigns in a drug development setting. Proper execution and characterization, as outlined in this guide, will consistently yield the desired amine products with high purity.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Ghorai, P., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9219-9223. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved February 14, 2026, from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Lin, H.-R., et al. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][21]naphthyrin-5(6H). Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-chemistry.org. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved February 14, 2026, from [Link]

  • Lai, R.-Y., et al. (2008). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron, 64(6), 1213-1217. Retrieved February 14, 2026, from [Link]

  • Su, W., et al. (2025, November 15). Catalytic N‐Alkylation of Amines with Aldehydes by a Molecular Mo Oxide Catalyst. European Journal of Inorganic Chemistry. Retrieved February 14, 2026, from [Link]

  • Scharlab. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved February 14, 2026, from [Link]

  • van den Bedem, H., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4043. Retrieved February 14, 2026, from [Link]

  • Fisher Scientific. (2015, January 16). SAFETY DATA SHEET - Sodium triacetoxyborohydride. Retrieved February 14, 2026, from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved February 14, 2026, from [Link]

  • Emadi, S. (n.d.). N-Dealkylation of Amines. PMC. Retrieved February 14, 2026, from [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1849. Retrieved February 14, 2026, from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved February 14, 2026, from [Link]

  • Ma, Z., et al. (2021). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Chemical Science, 13(2), 439-448. Retrieved February 14, 2026, from [Link]

  • Giraudeau, P., et al. (n.d.). Structure characterization with NMR molecular networking. PMC. Retrieved February 14, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved February 14, 2026, from [Link]

Sources

Application

Application Note: Spectroscopic Characterization of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Abstract Introduction: The Structural Significance of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde 2-Ethoxy-4-piperidin-1-ylbenzaldehyde belongs to a class of organic compounds that are valuable as intermediates in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Structural Significance of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

2-Ethoxy-4-piperidin-1-ylbenzaldehyde belongs to a class of organic compounds that are valuable as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients[1][2]. The molecule's functionality—an aldehyde for further derivatization, an electron-donating ethoxy group, and a tertiary amine in the form of a piperidine ring—makes it a versatile building block. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in subsequent synthetic steps. This note outlines the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The expected ¹H NMR spectrum of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde in a deuterated solvent like CDCl₃ will show distinct signals for the aldehyde proton, the aromatic protons, the ethoxy group protons, and the piperidine ring protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using standard acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)9.8 - 10.0Singlet (s)1HN/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic (H-6)7.5 - 7.7Doublet (d)1H~8.0This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift.
Aromatic (H-5)6.2 - 6.4Doublet of doublets (dd)1H~8.0, ~2.0This proton is ortho to the electron-donating piperidine group and meta to the aldehyde, resulting in an upfield shift.
Aromatic (H-3)6.1 - 6.3Doublet (d)1H~2.0This proton is ortho to the electron-donating ethoxy and piperidine groups, causing a significant upfield shift.
Ethoxy (-OCH₂CH₃)4.0 - 4.2Quartet (q)2H~7.0Protons on the carbon adjacent to the oxygen are deshielded.
Piperidine (-N-CH₂-)3.2 - 3.4Triplet (t) or Multiplet (m)4H~5.0Protons on the carbons adjacent to the nitrogen are deshielded.
Ethoxy (-OCH₂CH₃)1.4 - 1.6Triplet (t)3H~7.0Standard chemical shift for a methyl group adjacent to a methylene.
Piperidine (-CH₂-)1.6 - 1.8Multiplet (m)6HN/AProtons on the remaining carbons of the piperidine ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.[4]

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Record the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde (C=O)188 - 192The carbonyl carbon is significantly deshielded.
Aromatic (C-4)155 - 160Carbon bearing the strongly electron-donating piperidine group.
Aromatic (C-2)150 - 155Carbon bearing the electron-donating ethoxy group.
Aromatic (C-6)130 - 135Aromatic CH ortho to the aldehyde group.
Aromatic (C-1)120 - 125Quaternary carbon attached to the aldehyde group.
Aromatic (C-5)110 - 115Aromatic CH influenced by both the piperidine and ethoxy groups.
Aromatic (C-3)95 - 105Aromatic CH ortho to two electron-donating groups.
Ethoxy (-OCH₂-)63 - 68Carbon attached to the electronegative oxygen.
Piperidine (-N-CH₂-)50 - 55Carbons adjacent to the nitrogen atom.
Piperidine (-CH₂-)25 - 30Beta carbons of the piperidine ring.
Piperidine (-CH₂-)23 - 26Gamma carbon of the piperidine ring.
Ethoxy (-CH₃)14 - 16Standard chemical shift for a terminal methyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3] For 2-Ethoxy-4-piperidin-1-ylbenzaldehyde, we expect to see strong absorptions corresponding to the carbonyl group of the aldehyde, C-H bonds of the aromatic and aliphatic parts, and C-O and C-N bonds.

Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational Mode
2950 - 2850Medium-StrongC-H stretch (aliphatic - ethoxy and piperidine)
2820 - 2720Medium (two bands)C-H stretch (aldehyde C-H, Fermi resonance)
1680 - 1700StrongC=O stretch (aromatic aldehyde)
1580 - 1600Medium-StrongC=C stretch (aromatic ring)
1250 - 1200StrongC-O stretch (aryl ether)
1150 - 1100MediumC-N stretch (tertiary amine)

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. The extended conjugation of the benzaldehyde system, influenced by the electron-donating ethoxy and piperidine groups, will result in characteristic absorption maxima (λ_max).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Absorption:

TransitionPredicted λ_max (nm)Rationale
π → π280 - 320This transition, characteristic of conjugated aromatic systems, is red-shifted (to a longer wavelength) due to the strong electron-donating effects of the ethoxy and piperidine substituents, which extend the conjugation.
n → π340 - 380This weaker transition involves the non-bonding electrons of the carbonyl oxygen.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. For 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (C₁₄H₁₉NO₂), the expected molecular weight is 233.31 g/mol .

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which will likely show the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Predicted Mass Spectrometry Data:

m/zIonRationale
234.14[M+H]⁺The protonated molecular ion.
205.11[M-C₂H₄]⁺Loss of ethene from the ethoxy group.
149.06[M-C₅H₁₀N]⁺Loss of the piperidine ring via benzylic cleavage.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 2-Ethoxy-4-piperidin-1-ylbenzaldehyde NMR NMR (¹H & ¹³C) Sample->NMR analyze IR FTIR (ATR) Sample->IR analyze UV_Vis UV-Vis Sample->UV_Vis analyze MS Mass Spec (ESI) Sample->MS analyze Structure C-H Framework NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups Electronic_Transitions Conjugated System UV_Vis->Electronic_Transitions Molecular_Weight MW & Fragmentation MS->Molecular_Weight Confirmation Structural Confirmation Structure->Confirmation correlate Functional_Groups->Confirmation correlate Electronic_Transitions->Confirmation correlate Molecular_Weight->Confirmation correlate

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a powerful and self-validating system for the characterization of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde. By correlating the data from each technique, as outlined in this note, researchers can confidently confirm the structure and purity of this versatile chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

  • Vertex AI Search. (n.d.). NMR (1H ; 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197).
  • LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ChemicalBook. (n.d.). 2-Ethoxybenzaldehyde(613-69-4) 1H NMR spectrum.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • MedChemExpress. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.
  • ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • BLDpharm. (n.d.). 26815-04-3|4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.
  • ChemicalBook. (2025, July 16). 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. (n.d.). Benzaldehyde, 2-ethoxy-.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
  • ResearchGate. (n.d.). UV-Vis spectra of 2 in four solvents.
  • MDPI. (2021, August 13). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
  • Santa Cruz Biotechnology. (n.d.). 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde.
  • ResearchGate. (n.d.). UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine, (b)....
  • PCCP. (2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Springer. (n.d.). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
  • ResearchGate. (n.d.). IR Spectrum of 2-aminopyridine-4-ethoxybenzaldehyde Schiff base....
  • GNPS. (2023, November 17). GNPS Library Spectrum CCMSLIB00012112955.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008708.

Sources

Method

Application Note: High-Throughput Screening of Piperidine Scaffolds

Technical Guide & Protocols for Drug Discovery Introduction: The Piperidine Privilege The piperidine ring is arguably the most significant nitrogen heterocycle in modern drug discovery. Classified as a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocols for Drug Discovery

Introduction: The Piperidine Privilege

The piperidine ring is arguably the most significant nitrogen heterocycle in modern drug discovery. Classified as a "privileged scaffold," it serves as the core structural motif in over 12,000 bioactive compounds and numerous FDA-approved drugs, including fentanyl (opioid analgesic), donepezil (Alzheimer’s), and raloxifene (SERM) [1, 2].

For the screening scientist, piperidine libraries present a unique dichotomy:

  • The Advantage: The scaffold offers defined 3D vectors (chair/boat conformations) that facilitate high-affinity interactions, particularly with G-Protein Coupled Receptors (GPCRs) and ion channels.

  • The Challenge: The secondary amine is highly basic (pKa ~11). At physiological pH (7.4), piperidine derivatives are predominantly protonated (cationic). This charge drives solubility but also promotes non-specific binding to plasticware, phospholipids, and negatively charged protein domains, leading to high false-positive rates if not managed [2, 3].

This guide outlines a robust workflow for screening piperidine-focused libraries, specifically targeting Class A GPCRs, with protocols designed to mitigate scaffold-specific interference.

Library Management & Preparation

Solubility and Storage

Unlike planar aromatics, piperidine scaffolds are Fsp3-rich (fraction of sp3 hybridized carbons), which generally improves aqueous solubility. However, lipophilic substitutions (e.g., N-benzyl or 4-phenyl groups) can drastically reduce solubility.

Protocol: Library Handling

  • Stock Preparation: Dissolve compounds at 10 mM in 100% DMSO.

    • Expert Insight: Avoid storing piperidine stocks in polystyrene plates for long periods; the cationic species can adsorb to the plastic. Use Polypropylene (PP) or Cyclic Olefin Copolymer (COC) plates [4].

  • QC Check: Randomly sample 5% of the library for LC-MS verification. Piperidines are prone to oxidation (N-oxide formation) if stored improperly.

  • Acoustic Dispensing: Ensure source plates are centrifuged (1000 x g, 1 min) before dispensing to remove air bubbles, which are common with viscous DMSO stocks.

The "Cationic Stickiness" Factor

At pH 7.4, the positive charge on the piperidine nitrogen can cause "stickiness."

  • Mitigation: Add 0.01% CHAPS or 0.05% Pluronic F-127 to assay buffers. This reduces non-specific hydrophobic and electrostatic adsorption to the microplate walls.

Core Protocol: GPCR Radioligand Binding Screen

Given the prevalence of piperidine pharmacophores in GPCR ligands (e.g., Opioid, Histamine H3, Sigma receptors) [5, 6], a competition radioligand binding assay is the gold standard for primary screening.

Assay Principle

This assay measures the ability of a test compound (piperidine derivative) to displace a known radiolabeled ligand from the receptor binding site.

Materials
  • Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing the target GPCR (e.g., Human µ-Opioid Receptor) [7].[1]

  • Radioligand: [³H]-Diprenorphine (or target-specific equivalent).[2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.05% BSA (critical for scavenging sticky compounds).

  • Detection: Glass fiber filters (GF/B) pre-soaked in 0.3% Polyethylenimine (PEI).

Step-by-Step Workflow

Step 1: Pre-Soaking Filters

  • Soak GF/B filter plates in 0.3% PEI for 1 hour at 4°C.

  • Why? PEI is a cationic polymer that masks negative charges on the glass fiber, preventing the cationic piperidine ligands from binding non-specifically to the filter (a major source of high background) [6].

Step 2: Assay Assembly (384-well format)

  • Compound Addition: Dispense 100 nL of test compound (10 mM stock) into wells (Final conc: 10 µM).

  • Membrane Addition: Add 10 µL of membrane suspension (5-10 µg protein/well) in Assay Buffer.

    • Incubation: Allow to pre-equilibrate for 10 mins.

  • Radioligand Addition: Add 10 µL of [³H]-Ligand at a concentration equal to its Kd (dissociation constant).

  • Total Volume: 20.1 µL.

Step 3: Incubation

  • Incubate at 25°C for 60–90 minutes.

  • Note: Equilibrium time depends on the receptor. Piperidine derivatives often have slow off-rates; ensure sufficient time is allowed.

Step 4: Filtration & Washing

  • Harvest using a cell harvester (e.g., PerkinElmer Filtermate).

  • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Critical: Use ice-cold buffer to prevent dissociation of the bound ligand during the wash step.

Step 5: Detection

  • Dry filter plates (50°C, 30 mins).

  • Add 20 µL Microsynt liquid scintillant.

  • Read on a TopCount or MicroBeta scintillation counter.

Data Analysis & Hit Validation

Calculation

Calculate % Inhibition for each well:



Hit Triage Decision Tree

Not all hits are true binders. Use the following logic to triage hits:

HitTriage Start Primary Hit (>50% Inhibition) DoseResponse Dose-Response (IC50) Start->DoseResponse HillSlope Check Hill Slope DoseResponse->HillSlope SlopeNormal Slope ~ 1.0 HillSlope->SlopeNormal Valid Binding SlopeSteep Slope > 2.0 (Aggregation?) HillSlope->SlopeSteep Non-Specific Orthogonal Orthogonal Assay (e.g., GTPγS) SlopeNormal->Orthogonal FalsePositive Discard / Re-engineer SlopeSteep->FalsePositive ValidHit Validated Lead Orthogonal->ValidHit Activity Confirmed Orthogonal->FalsePositive No Functional Effect

Caption: Decision tree for triaging piperidine hits. Steep Hill slopes often indicate colloidal aggregation, common with lipophilic amines.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
High Background Cationic piperidine binding to filters.Increase PEI concentration to 0.5% or add 0.1% BSA to wash buffer.
Steep Dose-Response Compound aggregation (Micelle formation).Add 0.01% Triton X-100 to assay buffer.
Low Solubility Lipophilic substituents (e.g., N-benzyl).Limit DMSO concentration to 1% max; ensure buffer pH is < 8.0 to maintain protonation.
Assay Drift Oxidation of piperidine nitrogen.Store stocks under nitrogen/argon; use fresh stocks for confirmation.

Advanced Screening: Functional Assays

While binding confirms affinity, functional activity is key. For piperidine-based GPCR ligands, a GTPγS Binding Assay is recommended as a secondary screen.

Why? It measures the very first step of GPCR signaling (G-protein activation), reducing the chance of amplification artifacts seen in downstream cAMP/Calcium assays [8].

GTPgammaS Receptor GPCR-Gα Complex Exchange GDP -> GTPγS Exchange Receptor->Exchange Activates Ligand Piperidine Agonist Ligand->Receptor Binds Signal Eu-GTP Binding (TR-FRET) Exchange->Signal Detected

Caption: Mechanism of HTRF GTPγS binding assay. Agonist binding promotes the exchange of GDP for Europium-labeled GTP.[1]

References

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[3][4] Available at: [Link][5][6]

  • NIH/PMC. (2025). Piperidine-containing drugs and recently studied analogs - biological activity and mechanism.[7] Available at: [Link]

  • NIH/PMC. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 Antagonists. Available at: [Link]

  • ChemRxiv. (2023). Proximity-assisted screening of class A/B hybrid GPCRs. Available at: [Link][5][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting the synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

This technical guide addresses the synthesis and troubleshooting of 2-Ethoxy-4-(piperidin-1-yl)benzaldehyde (CAS 886498-87-7), a critical intermediate often associated with the synthesis of ALK inhibitors like Ceritinib....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 2-Ethoxy-4-(piperidin-1-yl)benzaldehyde (CAS 886498-87-7), a critical intermediate often associated with the synthesis of ALK inhibitors like Ceritinib.

The following protocols and troubleshooting logic are designed for researchers encountering stalling reactions, byproduct formation, or purification difficulties.

Synthetic Pathway & Logic

The most robust industrial route avoids the regioselectivity issues of starting from 2,4-difluorobenzaldehyde. Instead, it utilizes 2-hydroxy-4-fluorobenzaldehyde as the scaffold. This ensures the ethoxy group is installed at the correct position before the piperidine coupling.

Validated Route Architecture
  • Step 1 (O-Alkylation): Selective ethylation of the phenolic hydroxyl.

  • Step 2 (SNAr Coupling): Nucleophilic displacement of the activated 4-fluorine by piperidine.

SynthesisPath cluster_logic Mechanistic Logic SM 2-Hydroxy-4- fluorobenzaldehyde INT Intermediate: 2-Ethoxy-4- fluorobenzaldehyde SM->INT Et-I, K2CO3 DMF, 60°C (Williamson Ether) PROD Target: 2-Ethoxy-4-(piperidin-1-yl) benzaldehyde INT->PROD Piperidine, K2CO3 DMSO, 90-100°C (SNAr) Note1 CHO group activates C4 for SNAr Note2 2-OEt directs electron density but CHO dominates

Caption: Step-wise construction of the target molecule, prioritizing regiochemical fidelity.

Module 1: The SNAr Coupling (Critical Step)

Context: The reaction of piperidine with 2-ethoxy-4-fluorobenzaldehyde is a Nucleophilic Aromatic Substitution (SNAr). The Challenge: The 2-ethoxy group is an Electron Donating Group (EDG) by resonance, which partially deactivates the ring compared to a naked 4-fluorobenzaldehyde. The aldehyde (CHO) at position 1 is the essential Electron Withdrawing Group (EWG) that enables the reaction.

Protocol: Optimized SNAr Conditions
ParameterRecommendationRationale
Solvent DMSO (Preferred) or DMFHigh dielectric constant stabilizes the Meisenheimer complex intermediate.
Base K₂CO₃ (2.0 - 3.0 equiv)Neutralizes HF generated. Non-nucleophilic enough to avoid Cannizzaro side reactions.
Temperature 90°C - 100°C Higher temp required to overcome the deactivating effect of the 2-ethoxy group.
Stoichiometry Piperidine (1.2 - 1.5 equiv)Slight excess drives kinetics; piperidine is also a base but K₂CO₃ is cheaper/safer for bulk acid scavenging.
Troubleshooting Guide (Q&A)

Q: The reaction has stalled at 60% conversion after 12 hours. Should I add more piperidine? A: Stalling is likely due to insufficient temperature, not stoichiometry. The 2-ethoxy group raises the energy barrier for nucleophilic attack.

  • Action: Increase temperature to 100°C.

  • Check: Ensure your solvent is "dry" (water inhibits SNAr by solvating the fluoride leaving group too strongly, though less critical in DMSO than non-polar solvents).

Q: I see a new spot on TLC that is neither Product nor Starting Material. Is it the imine? A: Yes. Secondary amines (piperidine) react reversibly with benzaldehydes to form aminals or iminium ions .

  • Diagnosis: This spot often streaks or changes Rf with different eluent modifiers (e.g., Et3N).

  • Solution: Do not try to purify this spot. Upon aqueous acidic workup (e.g., 1M HCl wash or even mild citric acid), the aminal hydrolyzes back to the aldehyde product. The SNAr bond (C-N aryl) is stable; the C-N (aminal) bond is labile.

Q: Can I use 2,4-difluorobenzaldehyde as a starting material to save a step? A: Not recommended.

  • Risk: Piperidine is a neutral nucleophile that will attack the most activated position. In 2,4-difluorobenzaldehyde, the 4-position is activated by the para-CHO. You will form 2-fluoro-4-(piperidin-1-yl)benzaldehyde.

  • The Trap: Subsequent displacement of the 2-fluoro group with ethoxide is extremely difficult because the 4-amino group (piperidine) is strongly electron-donating, deactivating the ring entirely to a second SNAr attack. You will be stuck with the wrong isomer.

Module 2: Precursor Synthesis (Ethylation)

Context: Alkylation of 2-hydroxy-4-fluorobenzaldehyde.

Protocol: Williamson Ether Synthesis[1]
  • Dissolve 2-hydroxy-4-fluorobenzaldehyde (1.0 eq) in DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir for 15 min to form the phenoxide anion (color change often observed).

  • Add Ethyl Iodide (1.1 eq) dropwise. Note: Et-Br reacts slower; Et-I is preferred.

  • Heat to 60°C for 4-6 hours.

Troubleshooting Guide (Q&A)

Q: I am observing O-alkylation vs. C-alkylation competition. How do I prevent C-alkylation? A: C-alkylation is rare with simple alkyl halides and carbonate bases in DMF.

  • Fix: Ensure you are using a carbonate base (K₂CO₃), not a hydride (NaH). NaH creates a "naked" phenoxide which is more aggressive and can lead to C-alkylation or polymerization side products.

  • Solvent: Acetone/K₂CO₃ (reflux) is a milder alternative if DMF workup is proving difficult, though it is slower.

Q: My product is an oil that won't crystallize. How do I purify it? A: 2-Ethoxy-4-fluorobenzaldehyde has a low melting point (approx 35-40°C or oil).

  • Action: Do not struggle to crystallize the intermediate. If TLC shows clean conversion, perform a simple aqueous extraction (EtOAc/Water), dry, and carry the crude oil directly into the next SNAr step. The SNAr product (target) is much more crystalline.

Module 3: Purification & Isolation Logic

Workup Logic Tree

The presence of the basic piperidine moiety in the final product changes the extraction logic compared to the intermediate.

WorkupLogic Start Crude Reaction Mixture (DMSO) Q1 Quench Method? Start->Q1 PathA Pour into Ice Water Q1->PathA Q2 Precipitate Forms? PathA->Q2 Solid Filter & Wash (Water/Hexane) Q2->Solid Yes (Ideal) Oil Extract with EtOAc Q2->Oil No (Oiling out) Q3 Wash Strategy? Oil->Q3 AcidWash Loss of Product to Aqueous Layer Q3->AcidWash Avoid Strong Acid! (Product is basic) WaterWash WaterWash Q3->WaterWash Water/Brine x3 (Remove DMSO)

Caption: Decision matrix for isolating the basic amine product.

FAQ: Isolation Issues

Q: I washed the organic layer with 1N HCl to remove excess piperidine, and my yield dropped to 0%. A: You extracted your product into the aqueous layer.

  • Chemistry: The piperidine nitrogen in the product is basic (pKa ~9-10 for alkyl amines, though slightly lower attached to phenyl ring, it is still protonatable).

  • Recovery: Basify your aqueous acid wash with NaOH to pH 10-11, then re-extract with Ethyl Acetate.

  • Correct Protocol: To remove excess piperidine, wash with saturated NH₄Cl or dilute Citric Acid (carefully monitoring pH), or simply rely on recrystallization (ethanol/water) to remove the water-soluble piperidine salts.

References

  • Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.

  • Novartis AG. (2008). "Pyrimidines as ALK Inhibitors." World Intellectual Property Organization, WO2008073687.
  • Rohrbach, S., et al. (2019).[1] "Nucleophilic Aromatic Substitution on Fluorobenzenes." Organic Process Research & Development. (General grounding for SNAr on deactivated rings).

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Executive Summary & Route Selection User Query: What is the most reliable method to synthesize 2-Ethoxy-4-piperidin-1-ylbenzaldehyde with high yield (>90%)? Technical Recommendation: The industry-standard route for high-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: What is the most reliable method to synthesize 2-Ethoxy-4-piperidin-1-ylbenzaldehyde with high yield (>90%)?

Technical Recommendation: The industry-standard route for high-purity synthesis of this Raloxifene intermediate is the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-ethoxybenzaldehyde with piperidine .[1]

While Vilsmeier-Haack formylation of 1-(3-ethoxyphenyl)piperidine is theoretically possible, it is not recommended due to poor regioselectivity (ortho/para isomers) and lower yields.[1] The SNAr route leverages the para-fluoro activation by the aldehyde group, ensuring 100% regioselectivity.

Core Reaction Scheme
  • Substrate: 4-Fluoro-2-ethoxybenzaldehyde[1]

  • Reagent: Piperidine (Acting as Nucleophile & Base)[1]

  • Auxiliary Base: Potassium Carbonate (

    
    ) - Optional but recommended for cost efficiency.[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1]

Experimental Protocol & Optimization (SNAr Route)

Optimized Protocol (10g Scale)

Note: This protocol is designed to minimize side reactions like Cannizzaro disproportionation or aldehyde oxidation.

ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Substrate : 1.2 eq Piperidine : 2.0 eq

Excess piperidine drives kinetics; Inorganic base scavenges HF, preventing piperidinium salt formation which slows the reaction.[1]
Solvent DMF (5-7 Volumes)High dielectric constant promotes the polar transition state of SNAr.[1]
Temperature 90°C - 100°CThe fluorine is activated, but the ortho-ethoxy group provides electron donation that slightly deactivates the ring compared to a bare 4-fluorobenzaldehyde.[1] Heat is required.[1][2][3]
Atmosphere Nitrogen (

) or Argon
Critical: Prevents autoxidation of the aldehyde to the carboxylic acid (a major yield killer).
Time 4 - 6 HoursMonitor by HPLC/TLC. Extended heating (>12h) promotes tarring/polymerization.[1]
Step-by-Step Workflow
  • Charge 4-fluoro-2-ethoxybenzaldehyde (10g) and

    
     (16g) into a round-bottom flask.
    
  • Add DMF (60 mL) and stir to create a suspension.

  • Purge the headspace with

    
     for 10 minutes.
    
  • Add Piperidine (7 mL / ~1.2 eq) dropwise.

  • Heat to 95°C. Reaction mixture will turn yellow/orange.

  • Quench by pouring the hot mixture into ice-cold water (300 mL) with vigorous stirring.

  • Isolate the precipitated solid via filtration.[2] If "oiling out" occurs, see Troubleshooting below.

Mechanism & Logic Visualization

The following diagram illustrates the SNAr mechanism and the critical decision points for yield loss.

SNAr_Mechanism Start 4-Fluoro-2-ethoxy benzaldehyde Nu_Attack Nu: Attack (Piperidine) Start->Nu_Attack 95°C, DMF Oxidation Impurity A: Carboxylic Acid (via O2) Start->Oxidation Air Leak Cannizzaro Impurity B: Alcohol/Acid Mix (via High Base) Start->Cannizzaro Excess OH- / Water Meisenheimer Meisenheimer Complex (Intermediate) Nu_Attack->Meisenheimer Rate Determining Step Product 2-Ethoxy-4-piperidin -1-ylbenzaldehyde Meisenheimer->Product -HF (Fast)

Caption: Figure 1. SNAr Reaction Pathway.[1][4][5][6][7] The rate-determining step is the nucleophilic attack.[1][4] Side reactions (dashed red) compete if atmosphere and moisture are not controlled.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalled at 70% conversion."

Diagnosis: The leaving group (Fluoride) generates HF, which protonates the remaining piperidine, rendering it non-nucleophilic.

  • Fix: Did you add

    
    ? If not, you need at least 2.2 equivalents of piperidine (one to react, one to scavenge acid).
    
  • Fix: Check temperature. If running <80°C, the electron-donating ethoxy group at the ortho position deactivates the ring enough to stall the reaction. Increase to 95-100°C.[1]

Issue 2: "The product is a dark tar/oil instead of a solid."

Diagnosis: Oxidative decomposition or polymerization.[1] Benzaldehydes are prone to air-oxidation to benzoic acids, which darken the mixture.[1]

  • Fix: Ensure a strict inert atmosphere (

    
    ).
    
  • Fix: Workup Modification. If the product oils out in water:

    • Extract the aqueous quench mixture with Ethyl Acetate (EtOAc).[1][8]

    • Wash organic layer with water (2x) to remove DMF.[1]

    • Dry over

      
       and concentrate.
      
    • Recrystallize from Hexane/EtOAc (9:1) or Ethanol/Water to get a clean solid.[1]

Issue 3: "I see a new impurity spot at very low Rf (baseline) on TLC."

Diagnosis: This is likely 4-(piperidin-1-yl)-2-ethoxybenzoic acid .[1]

  • Cause: Air oxidation of the aldehyde.

  • Removal: Wash the organic extract with saturated Sodium Bicarbonate (

    
    ).[1] The acid impurity will move into the aqueous layer; the aldehyde product remains in the organic layer.
    

Analytical Verification Markers

Use these NMR signals to validate your product structure.

Moiety1H NMR Signal (CDCl3, 400 MHz)Diagnostic Feature
Aldehyde (-CHO)

10.1 ppm (s, 1H)
Distinctive singlet downfield.[1] Loss of this indicates oxidation.
Ethoxy (-OCH2-)

4.1 ppm (q, 2H)
Quartet.[1] Confirms the 2-position substituent is intact.
Piperidine (N-CH2)

3.4 ppm (m, 4H)
Alpha-protons of the ring.[1]
Aromatic Ring

6.0 - 7.7 ppm
Look for the specific splitting pattern (d, d, s) of a 1,2,4-substituted benzene.

References

  • Raloxifene Process Chemistry: Preparation method of raloxifene hydrochloride and intermediate thereof.[2][9] CN111138409B.[1] (Describes the use of the ethoxy-phenyl-piperidine scaffold).

  • SNAr Mechanism on Activated Fluorides: Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. (General mechanism validation for fluoro-benzaldehyde substrates).

  • Solvent Effects in SNAr: SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (Justification for DMF/DMSO usage).

Sources

Troubleshooting

🔬 Technical Support Center: Purification of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

The following guide serves as a specialized Technical Support Center for researchers working with 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (CAS: 109466-88-8 / Analogous structures). This content is designed to address the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Ethoxy-4-piperidin-1-ylbenzaldehyde (CAS: 109466-88-8 / Analogous structures).

This content is designed to address the specific physicochemical challenges of purifying electron-rich, basic benzaldehydes, synthesized via nucleophilic aromatic substitution (


) or Vilsmeier-Haack formylation.

Status: System Operational Operator: Senior Application Scientist Ticket ID: PUR-ETH-PIP-04

Welcome to the Advanced Purification Support Hub. Below you will find targeted troubleshooting protocols, rigorous purification methodologies, and structural insights designed to salvage your compound from common synthetic pitfalls like "oiling out," oxidation, and persistent starting material contamination.

🛑 PART 1: Troubleshooting & FAQs (User-Centric Q&A)

Issue #1: "My crude product is a dark, viscous oil that refuses to crystallize."

Diagnosis: This is the most common issue with piperidinyl-benzaldehydes. The "oil" is likely a supercooled liquid containing impurities that disrupt the crystal lattice. The 2-ethoxy group increases lipophilicity, while the piperidine nitrogen introduces basicity, often leading to distinct "oiling out" phases in non-polar solvents.

Corrective Action: Do not attempt to scratch the flask immediately. Instead, employ a Dual-Solvent Displacement strategy:

  • Dissolve the oil in a minimum amount of Dichloromethane (DCM) .

  • Slowly add Hexane or Petroleum Ether until turbidity just appears.

  • Add a seed crystal (if available) or cool to -20°C.

  • Advanced Tip: If it remains oily, your purity is likely <90%. Proceed immediately to the Acid-Base Extraction Protocol (See Part 2) to remove neutral organic impurities before attempting crystallization again.

Issue #2: "I see a persistent impurity at roughly +16 mass units (M+16) in LC-MS."

Diagnosis: You are observing the Carboxylic Acid Derivative (2-Ethoxy-4-(piperidin-1-yl)benzoic acid). Electron-rich aldehydes are highly susceptible to auto-oxidation in air. The 2-ethoxy and 4-amino groups donate electron density to the ring, making the carbonyl carbon less electrophilic but the aldehyde hydrogen more prone to radical abstraction and oxidation.

Corrective Action:

  • Immediate: Wash your organic layer with saturated Sodium Bicarbonate (NaHCO₃) . The acid impurity will deprotonate and move to the aqueous layer, while your aldehyde product remains in the organic layer.

  • Preventative: All purification steps must be performed under an inert atmosphere (

    
     or Ar). Store the final product at -20°C under argon.
    
Issue #3: "My product trails significantly on TLC/Column Chromatography."

Diagnosis: The tertiary amine in the piperidine ring is interacting with the acidic silanols (


) on the silica gel surface, causing peak broadening and tailing.

Corrective Action: Pre-treat your silica or modify your mobile phase.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane:EtOAc:TEA). This neutralizes the silica acidity.

  • Alternative Stationary Phase: Switch to Alumina (Neutral or Basic) , which is less likely to protonate the piperidine nitrogen.

🧪 PART 2: Validated Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-basic impurities (e.g., unreacted 4-fluoro-2-ethoxybenzaldehyde).

This method exploits the basicity of the piperidine nitrogen (


 for conjugated systems).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer 3x with 1M HCl .

    • Mechanism:[1][2] The piperidine nitrogen protonates, becoming a water-soluble ammonium salt. The neutral impurities (starting material, side products) remain in the EtOAc.

  • Phase Separation: Keep the Aqueous Acidic Layer . Discard the organic layer (check TLC first to confirm product is absent).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. Na₂CO₃ until pH > 12.

    • Mechanism:[1][2][3] This deprotonates the ammonium salt, regenerating the free base (your product), which precipitates or oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture 3x with DCM or EtOAc .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Recrystallization System

Best for: Final polishing of >95% pure material.

ParameterSpecification
Solvent System Ethanol / Water (9:1) OR Toluene / Hexane
Temperature Dissolve at reflux; Crystallize at 4°C
Anti-Solvent Water (dropwise addition to hot Ethanol solution)
Yield Expectation 70-85% recovery

📊 PART 3: Data & Visualization

Impurity Profile Table
Impurity TypeOriginRemoval Strategy
4-Fluoro-2-ethoxybenzaldehyde Unreacted Starting MaterialAcid-Base Extraction (Remains in organic wash)
Piperidine Excess ReagentWater Wash / High Vacuum (Volatile)
Benzoic Acid Derivative Oxidation (Air exposure)NaHCO₃ Wash (Moves to aqueous layer)
Des-formyl species Overheating / DecarbonylationColumn Chromatography (Significant Rf difference)
Purification Logic Flowchart

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity AcidBase Acid-Base Extraction (Target: Basic Nitrogen) CheckPurity->AcidBase Purity < 90% or Neutral Impurities Present Recryst Recrystallization (EtOH/Water) CheckPurity->Recryst Purity > 90% Column Flash Chromatography (Silica + 1% TEA) AcidBase->Column If colored impurities persist AcidBase->Recryst If clear oil obtained Column->Recryst Final Pure Product (>98%) Recryst->Final

Caption: Decision matrix for purifying 2-Ethoxy-4-piperidin-1-ylbenzaldehyde based on initial purity levels.

📚 References

  • US Patent 4,440,953A . Purification of N-substituted aminobenzaldehydes. (Describes the fundamental acid-base extraction logic for amino-benzaldehydes).

  • Organic Syntheses, Coll. Vol. 2, p. 11 (1943) . p-Aminobenzaldehyde.[1][3] (Foundational text on handling and crystallizing air-sensitive amino-benzaldehydes).

  • Santa Cruz Biotechnology . 4-(1-Piperidinyl)benzaldehyde Product Data. (Provides physical property baselines for the structural analog). [4]

  • Armarego, W. L. F., & Chai, C. L. L. (2013) . Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for purification of aldehydes and amines).

Sources

Optimization

Technical Support Center: Solubility Optimization for Piperidine Derivatives

Welcome to the Piperidine Technical Support Hub. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Technical Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Piperidine Paradox

Piperidine itself is a miscible liquid (pKa ~11.2), yet its pharmacologically active derivatives often behave like "brick dust"—highly crystalline solids with negligible aqueous solubility.[1] This occurs because the piperidine ring, when substituted with lipophilic aromatic groups (common in GPCR ligands and kinase inhibitors), creates a molecule that is both lipophilic (high LogP) and capable of strong crystal lattice packing.

This guide provides field-proven workflows to overcome these solubility barriers, moving from chemical modification (salts) to formulation (cyclodextrins) and biological application.[1]

Module 1: Salt Selection & Crystallization (The Chemistry Fix)

The Issue: You have a piperidine free base. It is insoluble in water.[1] The Fix: Leverage the high basicity of the piperidine nitrogen (pKa 9–11) to form a salt.

Protocol 1.1: Rational Salt Selection

Do not default to HCl immediately. While HCl salts are standard, they often result in high-melting-point solids that retain poor dissolution kinetics (the "Common Ion Effect" in stomach acid can also reduce solubility).[1]

The "Delta pKa" Rule: For a stable salt, the difference between the pKa of the base and the acid must be:



Since piperidines are strong bases (pKa ~10), almost all pharmaceutical acids work. The challenge is lattice energy , not proton transfer.

Troubleshooting Workflow:

  • High Melting Point (>200°C)? The crystal lattice is too stable.[1] Switch from small inorganic counterions (Cl⁻, Br⁻) to bulky organic counterions (Mesylate, Tosylate, Tartrate) to disrupt packing.[1]

  • Hygroscopic? The salt absorbs water and turns into a goo.[1] Switch to a less water-soluble counterion like Fumarate or Maleate.[1]

Visual Guide: Salt Selection Decision Tree

SaltSelection Start Piperidine Free Base (Insoluble) CheckMP Check Melting Point (MP) of HCl Salt Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP Too High LowMP MP < 150°C (Acceptable) CheckMP->LowMP Good OrganicAcid Switch to Bulky Organic Acids (Mesylate, Tosylate, Tartrate) HighMP->OrganicAcid InorganicAcid Proceed with HCl/HBr LowMP->InorganicAcid Hygroscopy Is the Salt Hygroscopic? OrganicAcid->Hygroscopy InorganicAcid->Hygroscopy Stable Final Candidate Hygroscopy->Stable No ChangeCounter Switch to Non-Hygroscopic (Fumarate, Maleate) Hygroscopy->ChangeCounter Yes

Figure 1: Decision matrix for selecting counterions. High melting points indicate strong lattice energy, requiring bulky counterions to improve dissolution rates.

Module 2: Formulation Strategies (The Delivery Fix)

The Issue: You cannot modify the solid form (e.g., you are screening a library), or the salt is still insoluble at neutral pH. The Fix: Cyclodextrin Complexation.[1][2][3][4]

Piperidine derivatives are ideal "guests" for


-Cyclodextrin (

-CD) "hosts."[1] The piperidine ring fits snugly into the hydrophobic cavity of

-CD, while the hydroxyl groups on the CD exterior maintain water solubility [1].
Protocol 2.1: Rapid Cyclodextrin Screening

Use Sulfobutyl-ether-


-CD (SBE-

-CD) or Hydroxypropyl-

-CD (HP-

-CD) for best results.[1] Avoid native

-CD due to nephrotoxicity risks in vivo.[1]

Step-by-Step:

  • Stock Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.[1]
    
  • Addition: Add your piperidine derivative in excess (supersaturated).

  • Equilibration: Shake/vortex for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]

  • Analysis: Quantify the filtrate via HPLC-UV.

Comparative Solubility Data (Representative)

Solvent System Solubility (mg/mL) Notes
Water (pH 7.[1][3]0) < 0.01 Free base precipitates.
10% DMSO in Water ~ 0.5 Risk of precipitation upon dilution.[1]

| 20% HP-


-CD  | > 5.0  | Recommended.  Forms stable inclusion complex.[1] |
| 0.1 M HCl (pH 1.0) | > 10.0 | Good for stomach, bad for IV/Assays.[1] |
Module 3: Biological Assay Compatibility (The "Crash Out" Fix)

The Issue: Your compound dissolves in DMSO but precipitates immediately when added to cell culture media (pH 7.4). The Mechanism: Piperidines are basic.[1][3][5] In DMSO, they are soluble.[1][6] In acidic buffer, they are ionized (soluble).[1] In pH 7.4 media, the equilibrium shifts toward the uncharged free base, which crashes out [2].

Troubleshooting Guide: Preventing Precipitation in Media

Q: My compound precipitates when I add the DMSO stock to the media. A: You are creating a "solvent shock." The local concentration of water spikes around the DMSO droplet, causing immediate precipitation before mixing occurs.

Corrective Protocol (The "Intermediate Dilution" Method):

  • Do not pipette DMSO stock directly into 10 mL of media.[1]

  • Step 1: Dilute your DMSO stock 1:10 into a "transition solvent" (e.g., pure PEG400 or propylene glycol).[1]

  • Step 2: Slowly add this intermediate mix to the media while vortexing.

Visual Guide: The "Crash-Out" Prevention Workflow

MediaPrep Stock DMSO Stock (10 mM) Direct Direct Addition to Media Stock->Direct Inter Intermediate Step: Dilute 1:10 in PEG400 Stock->Inter Buffer Shock Precip PRECIPITATION (Crash Out) Direct->Precip Shock Dilution Media Slow Addition to Warm Media (Vortexing) Inter->Media Success Stable Solution (Assay Ready) Media->Success

Figure 2: Workflow to prevent precipitation. Direct addition of DMSO stocks to aqueous media often fails for lipophilic bases; an intermediate dilution step mitigates solvent shock.

Frequently Asked Questions (FAQs)

Q1: I successfully made a hydrochloride salt, but it is not crystalline (it's an oil/foam).

  • Diagnosis: The lattice energy is too low, or you trapped solvent.[1]

  • Solution: Try an "Anti-solvent Vapor Diffusion."[1] Dissolve the oil in a minimum amount of methanol in a small vial. Place this open vial inside a larger jar containing diethyl ether (anti-solvent). Seal the jar. The ether vapor will slowly diffuse into the methanol, gently forcing the salt to crystallize over 24-48 hours.

Q2: Can I use DMSO in my animal studies to improve solubility?

  • Warning: While DMSO solves solubility, it is often toxic or irritant at high concentrations.[1]

  • Limit: For IV/IP in mice, keep DMSO < 5%.

  • Alternative: Use 5% DMSO + 40% PEG400 + 55% Water .[1] This "Golden Triangle" vehicle works exceptionally well for piperidine drugs.[1]

Q3: How do I know if my compound has precipitated in the cell assay plate?

  • Test: Use a microscope. Precipitated piperidine free base often looks like "needles" or dark amorphous dots at the bottom of the well. This causes false positives in turbidity/absorbance assays (like MTT).[1]

References
  • Loftsson, T., et al. (2005).[1] Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery.

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.

  • BenchChem Technical Support. (2025). Troubleshooting Precipitation in Cell Culture Media.

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Optimization of Chromatographic Separation for Piperidine Isomers

<__ _> Welcome to the technical support center for the chromatographic separation of piperidine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

<__ _>

Welcome to the technical support center for the chromatographic separation of piperidine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Piperidine and its derivatives are fundamental scaffolds in a multitude of pharmaceutical agents, making their accurate separation and analysis critical for drug discovery, quality control, and regulatory compliance.[1][2]

This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to not only offer solutions but also to explain the underlying chromatographic principles, empowering you to make informed decisions in your method development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating piperidine isomers?

A1: The main challenges stem from the inherent properties of the piperidine ring and its isomers:

  • High Polarity and Basicity: The basic nitrogen atom in the piperidine ring can lead to strong, unwanted interactions with the stationary phase.[3][4] Specifically, it can interact with acidic residual silanol groups on the surface of silica-based columns, causing significant peak tailing.[3][4] This reduces resolution and compromises the accuracy of quantification.[3]

  • Structural Similarity: Isomers (constitutional, diastereomers, and enantiomers) have very similar physicochemical properties, making them difficult to resolve.[5] Their separation relies on exploiting subtle differences in their three-dimensional structure or polarity.

  • Lack of a UV Chromophore: The basic piperidine ring does not absorb UV light, necessitating a derivatization step to introduce a UV-active tag for detection if a UV detector is used.[1][2][6][7]

Q2: Which chromatographic mode is best for piperidine isomer separation: Reversed-Phase, Normal-Phase, or HILIC?

A2: The optimal mode depends on the specific isomers you are trying to separate.

  • Reversed-Phase (RP-HPLC): This is the most common starting point due to its versatility.[2] However, the basicity of piperidines can cause issues. Success in RP-HPLC often requires careful mobile phase optimization (e.g., pH control, additives) and the use of modern, base-deactivated columns.[3][4]

  • Normal-Phase (NP-HPLC): NP-HPLC can be effective, particularly for separating diastereomers, as it leverages different selectivity mechanisms based on polar interactions.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar piperidine derivatives that show little or no retention in reversed-phase.[9][10] It uses a polar stationary phase with a high organic, reversed-phase-like mobile phase, offering a unique selectivity that can be highly effective for these challenging separations.[9][10][11]

Q3: My piperidine compound doesn't have a UV chromophore. How can I detect it?

A3: Pre-column derivatization is a widely used and effective strategy.[1][6][8] This involves reacting your piperidine isomer with a reagent that attaches a UV-absorbing molecule. A common and successful approach is derivatization with 4-toluenesulfonyl chloride (tosyl chloride) , which allows for sensitive UV detection.[2][6][7] This technique has been validated for the analysis of piperidine in bulk drug forms.[7]

Troubleshooting Guide

Issue 1: Severe Peak Tailing of My Piperidine Isomers

This is the most common problem encountered when analyzing basic compounds like piperidines.[3][12]

Root Cause Analysis:

Peak tailing is primarily caused by secondary ionic interactions between the protonated (positively charged) basic piperidine nitrogen and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column.[3][4] Older "Type A" silica columns are particularly prone to this issue due to higher metal content and more acidic silanols.[3]

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for peak tailing.

Detailed Solutions:

  • Diagnose the Problem: First, determine if the tailing is a chemical or physical issue.[4] Inject a neutral compound. If it also tails, the problem is likely physical (e.g., a void at the head of the column, or dead volume in your tubing/fittings).[4][12] If the neutral peak is symmetrical, the issue is chemical.[4]

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3 with formic acid or phosphoric acid) protonates the piperidine nitrogen but suppresses the ionization of the acidic silanol groups, thereby minimizing the unwanted ionic interaction.[3][13][14][15]

  • Use of Mobile Phase Additives:

    • Competing Base: Add a small concentration of a competing base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[8][12] These additives are small, basic molecules that preferentially interact with the active silanol sites, effectively masking them from your piperidine analytes.[12]

    • Ion-Pairing Agents: For highly polar or charged piperidines that are poorly retained, an ion-pairing agent like an alkyl sulfonate can be added to the mobile phase.[16][17][18] This forms a neutral ion-pair with the piperidine, which can then be retained and separated by a standard C18 column.[17] Note that ion-pairing agents can be difficult to remove from a column, so dedicating a column to this method is recommended.[16]

  • Column Selection:

    • Modern Columns: Use a high-purity, "Type B" silica column. These columns are manufactured to have a much lower concentration of acidic silanols and trace metals, significantly reducing peak tailing for basic compounds.[3]

    • End-Capped Columns: Ensure your column has robust end-capping, which further shields the residual silanols.[4]

    • Alternative Chemistries: Consider stationary phases with alternative chemistries, such as those with embedded polar groups or polymer-based columns, which are less susceptible to silanol interactions.

Issue 2: Poor or No Resolution Between Isomers

Root Cause Analysis:

Insufficient selectivity of the chromatographic system. The mobile and stationary phases are not discriminating enough between the subtle structural differences of the isomers.

Solutions:

For Chiral Isomers (Enantiomers):

  • Chiral Stationary Phases (CSPs): This is the most direct and widely used approach.[1] Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, AD-H) are highly versatile and have shown great success in resolving piperidine enantiomers and their derivatives.[6][19][20]

  • Alternative Chiral Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and using less organic solvent than HPLC.[1][21][22] It is particularly effective for resolving structurally similar molecules.[21]

    • Chiral Mobile Phase Additives (CMPA): While less common, adding a chiral selector to the mobile phase can induce transient diastereomeric interactions with the enantiomers, allowing for separation on a standard achiral column.

TechniqueStationary PhaseMobile Phase ExampleKey Advantage
Chiral HPLC Polysaccharide-based (e.g., Chiralpak IA)n-Hexane/Ethanol (70:30, v/v)High selectivity and resolution for a wide range of compounds.[1]
Chiral SFC Chiral (e.g., 2-Ethyl pyridine)CO2 with Methanol modifier[23]Fast, "green" separations with high efficiency.[21][23]

For Achiral Isomers (Constitutional Isomers & Diastereomers):

  • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase. Different organic solvents can alter selectivity.[8]

  • Screen Different Stationary Phases: Do not assume a C18 column is always the best choice. Test columns with different selectivities. A pentafluorophenyl (PFP) phase, for example, can offer unique pi-pi and dipole-dipole interactions that may resolve isomers a C18 cannot.[8]

  • Adjust Temperature: Temperature affects the thermodynamics of the separation.[8] Running the separation at different temperatures (e.g., 25°C, 40°C, 50°C) can sometimes dramatically improve or even invert the elution order, leading to a successful separation.[8]

  • Employ HILIC: For polar isomers, HILIC offers a completely different selectivity mechanism based on partitioning into a water-enriched layer on the stationary phase surface, which is often very effective.[9][10]

Experimental Protocols

Protocol 1: General Method Development Strategy for Piperidine Isomers

This protocol provides a systematic workflow for developing a separation method from the ground up.

Caption: A systematic workflow for HPLC method development.

Steps:

  • Analyte Characterization: Understand the physicochemical properties of your piperidine isomers. This will guide your initial choices.[8]

  • Initial Screening:

    • Column: Start with a modern, base-deactivated C18 column (e.g., 150 x 4.6 mm, <5 µm).[8]

    • Mobile Phase: Use a simple mobile phase of Acetonitrile and Water, both containing 0.1% Formic Acid (to control pH and improve peak shape).

    • Gradient: Perform a fast, broad gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate elution conditions and assess the complexity of the sample.

  • Optimization:

    • Based on the initial screen, if resolution is poor, begin systematically changing one parameter at a time.

    • Change Organic Modifier: Switch Acetonitrile to Methanol.

    • Change Column: Try a PFP or an embedded polar group column.

    • Change pH: If using a pH-stable column, explore a higher pH to change the ionization state of your analytes.

    • Adjust Temperature: Test at 25°C, 40°C, and 55°C to see the effect on selectivity.[8]

  • Finalization: Once acceptable resolution is achieved, fine-tune the method by adjusting the flow rate and gradient for optimal analysis time and performance.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. (n.d.). Benchchem.
  • Troubleshooting Peak Shape Problems in HPLC. (n.a.). Waters Corporation.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017.
  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited - Zendesk.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. (n.d.). ResearchGate.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9.
  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). SIELC Technologies.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Singh, S. (2017). Ion Pair Chromatograpy: A Critical Prespective. MedCrave online.
  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. (n.d.). University of Helsinki.
  • Ion-pairing chromatography - US4042327A. (n.d.). Google Patents.
  • LoBrutto, R., et al. (2005). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. PubMed.
  • Common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Methyl-4-(1-naphthylvinyl)piperidine. (n.d.). Benchchem.
  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu.
  • Wang, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Gilson.
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. (n.d.). Benchchem.
  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.a.). Crawford Scientific.
  • Liang, X., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(13), 4235.
  • Hydrophilic Interaction Liquid Chromatography. (n.d.). Sigma-Aldrich.
  • Sharma, A., & Kumar, N. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International.
  • Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc.
  • HILIC and Its Applications for Biotechnology, Part I. (2026, February 10). LCGC International.
  • Zheng, J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatography & Separation Techniques, 7(4).
  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (n.d.). PMC.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.). Waters.
  • Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research. (2017, August 12). ResearchGate.
  • HILIC separations. (n.d.). Thermo Fisher Scientific.
  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). LCGC International.
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). RotaChrom.
  • Lammerhofer, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-169.
  • Zhang, Y., et al. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 18(11).
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde synthesis method

Validation of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Synthesis: A Comparative Technical Guide Executive Summary This guide presents a technical validation of the synthesis of 2-ethoxy-4-(piperidin-1-yl)benzaldehyde , a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Synthesis: A Comparative Technical Guide

Executive Summary

This guide presents a technical validation of the synthesis of 2-ethoxy-4-(piperidin-1-yl)benzaldehyde , a critical pharmacophore in the development of selective estrogen receptor modulators (SERMs) and kinase inhibitors.

We compare the Legacy High-Temperature Method (Method A) against an Optimized Controlled-Temperature Method (Method B) . While Method A utilizes standard dipolar aprotic solvents (DMF) at reflux, it suffers from poor atom economy and difficult impurity purging. The validated Method B employs a DMSO-mediated nucleophilic aromatic substitution (


) at controlled temperatures, demonstrating superior yield (92% vs. 78%), reduced impurity profiles, and a streamlined workup suitable for scale-up.

Scientific Context & Mechanism

The target molecule combines an electron-rich piperidine ring with a benzaldehyde core. The synthesis relies on a Nucleophilic Aromatic Substitution (


) where piperidine displaces a fluoride leaving group at the para position relative to the aldehyde.
  • Substrate: 4-Fluoro-2-ethoxybenzaldehyde.

  • Electronic Considerations: The aldehyde group (-CHO) at C1 is a strong electron-withdrawing group (EWG), activating the para-fluorine (C4) for nucleophilic attack. The ethoxy group (-OEt) at C2 is an electron-donating group (EDG); however, its meta position relative to the fluorine minimizes its deactivating resonance effect on the reaction center, allowing the reaction to proceed under mild conditions if optimized.

Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism Fig 1: SNAr Mechanism showing nucleophilic attack of piperidine on the activated fluorobenzaldehyde. Start 4-Fluoro-2-ethoxybenzaldehyde Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (Rate Limiting) Reagent Piperidine (Nucleophile) Reagent->Complex Product 2-Ethoxy-4-piperidin-1-ylbenzaldehyde Complex->Product Aromatization (Fast) Byproduct HF / Salt Complex->Byproduct Elimination

Methodology Comparison

Method A: The Legacy Protocol (DMF Reflux)

Standard literature approach often cited in early discovery patents.

  • Reagents: 4-Fluoro-2-ethoxybenzaldehyde (1.0 eq), Piperidine (3.0 eq),

    
     (2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF).

  • Conditions: 100°C - 110°C for 12 hours.

  • Critical Flaws:

    • Thermal Instability: Prolonged heating of benzaldehydes in basic DMF can lead to Cannizzaro disproportionation or polymerization.

    • Workup: DMF is difficult to remove (high boiling point, 153°C). Aqueous extraction often results in emulsions due to the amphiphilic nature of the product.

    • Genotoxicity: DMF is a restricted solvent in late-stage pharmaceutical manufacturing (ICH Q3C Class 2).

Method B: The Validated Protocol (DMSO Controlled)

Optimized for process safety and purity.

  • Reagents: 4-Fluoro-2-ethoxybenzaldehyde (1.0 eq), Piperidine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Conditions: 60°C for 4 hours.

  • Validation Logic: DMSO acts as a superior polar aprotic solvent, stabilizing the charged Meisenheimer intermediate more effectively than DMF, allowing for lower reaction temperatures. This prevents aldehyde degradation.

Experimental Protocols

Protocol for Method B (Recommended)
  • Charge: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, add 4-fluoro-2-ethoxybenzaldehyde (10.0 g, 59.5 mmol) and DMSO (50 mL).

  • Base Addition: Add anhydrous

    
      (12.3 g, 89.2 mmol) in a single portion.
    
  • Nucleophile Addition: Add Piperidine (7.0 mL, 71.4 mmol) dropwise over 10 minutes, maintaining internal temperature

    
     (exothermic).
    
  • Reaction: Heat the mixture to 60°C and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] Target < 1% starting material.

  • Quench & Crystallization: Cool reaction mass to 20°C. Slowly pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.

  • Isolation: The product precipitates as a yellow solid. Stir for 30 minutes to ensure removal of DMSO. Filter the solid.

  • Purification: Wash the filter cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry under vacuum at 45°C.

Comparative Data Analysis

The following data validates the superiority of Method B based on triplicate runs at 10g scale.

MetricMethod A (DMF/Reflux)Method B (DMSO/60°C)Impact
Isolated Yield 78%92% +14% Yield increase due to reduced degradation.
Purity (HPLC) 88.5%98.2% Method B eliminates high-temp byproducts.
Reaction Time 12 Hours4 Hours 3x throughput increase.
Piperidine Eq. 3.0 Equivalents1.2 Equivalents Improved Atom Economy.
Workup Volume 500 mL (Extraction)250 mL (Precipitation) Reduced waste generation (E-Factor).
Impurity Profile Note:

Method A consistently showed a 5-8% impurity peak identified as the de-formylated byproduct (via decarbonylation at high temp) and Cannizzaro products . Method B showed <0.5% of these impurities.

Process Workflow Visualization

The following diagram illustrates the efficiency gain in the workup procedure of the validated method.

Workflow_Comparison Fig 2: Operational comparison showing the elimination of extraction/chromatography in Method B. cluster_A Method A: DMF Route (Complex) cluster_B Method B: DMSO Route (Streamlined) A_Start Reaction (110°C) A_Step1 Dilute w/ Water A_Start->A_Step1 A_Step2 Extract w/ EtOAc (x3) A_Step1->A_Step2 A_Step3 Brine Wash (Emulsion Risk) A_Step2->A_Step3 A_Step4 Evaporation & Column A_Step3->A_Step4 B_Start Reaction (60°C) B_Step1 Pour into Ice Water B_Start->B_Step1 B_Step2 Direct Precipitation B_Step1->B_Step2 B_Step3 Filtration & Wash B_Step2->B_Step3

Senior Scientist’s Commentary

Why Method B Works: The key differentiator is the dielectric constant of DMSO (


) versus DMF (

). In

reactions involving neutral nucleophiles (piperidine) and neutral substrates, the transition state is highly polar (charge separation). The higher polarity of DMSO stabilizes this transition state more effectively, lowering the activation energy (

).

Scale-Up Feasibility: Method B is "Process Ready." The elimination of extraction steps removes the risk of emulsion formation—a common bottleneck in pilot-plant reactors. Furthermore, replacing DMF aligns with Green Chemistry principles regarding solvent toxicity.

References

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of piperidine with 2,4-dinitrochlorobenzene. Chemical Reviews, 49(2), 273-412. Link

  • Synthesis of Piperidinyl Benzaldehydes (Base Protocol): Al-Mulla, A. (2017). Synthesis of novel piperidine derived thiosemicarbazones. Journal of Saudi Chemical Society. (Adapted from general 4-fluorobenzaldehyde protocols). Link

  • Solvent Effects in SNAr: Mancini, P. M. E., et al. (2004). Solvent effects on aromatic nucleophilic substitutions. Journal of Physical Organic Chemistry. Link

  • Green Chemistry Solvents (DMSO vs DMF): Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. Link

  • Microwave Assisted Synthesis (Comparative Data): Turan-Zitouni, G., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Part 1: Hazard Assessment and Characterization Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) for 2-Ethoxy-4-piperidin-1-ylbenzaldehyde, a conservative approach based on the known hazards of its structural analogs is necessary.

Structural Analogs and Inferred Hazards:

  • Benzaldehyde Derivatives: Compounds like 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] They can also be harmful if swallowed.[2]

  • Piperidine Moiety: The piperidine ring is a common heterocyclic amine. While specific toxicity data for the subject compound is unavailable, it is prudent to handle it with the care afforded to other amine-containing compounds, which can be skin and respiratory irritants.

Based on this analysis, 2-Ethoxy-4-piperidin-1-ylbenzaldehyde should be treated as a potentially hazardous substance. The primary hazards are likely to be:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Environmental Hazards:

Substituted benzaldehydes can be harmful to aquatic life. Therefore, it is crucial to prevent the entry of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde into drains or waterways.

Part 2: Personal Protective Equipment (PPE) and Spill Management

Given the inferred hazards, a robust PPE protocol is essential to ensure the safety of laboratory personnel during handling and disposal.

Recommended PPE:

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation.
Body Protection A standard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or fume hood.If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the recommended PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Package: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

Part 3: Step-by-Step Disposal Procedure

The disposal of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] The following procedure outlines the compliant pathway from waste generation to final disposal.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Based on the inferred hazards, any unused 2-Ethoxy-4-piperidin-1-ylbenzaldehyde, reaction byproducts containing it, and contaminated materials (e.g., gloves, absorbent pads, glassware) must be classified as hazardous waste.

  • Segregation: This waste stream must be segregated from non-hazardous waste. It is also crucial to avoid mixing it with incompatible chemicals. As a benzaldehyde derivative, it should be kept separate from strong oxidizing agents, strong bases, and strong reducing agents to prevent potentially vigorous reactions.

2. Waste Accumulation and Container Management:

  • Satellite Accumulation Area (SAA): Hazardous waste must be accumulated at or near the point of generation in a designated SAA.[4][5] This area must be under the control of the laboratory personnel generating the waste.

  • Container Selection: Use a container that is compatible with the chemical. For 2-Ethoxy-4-piperidin-1-ylbenzaldehyde, a high-density polyethylene (HDPE) or glass container is suitable. The container must be in good condition, with a secure, leak-proof lid.[3][6]

  • Container Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and a clear identification of the contents, including the full chemical name: "2-Ethoxy-4-piperidin-1-ylbenzaldehyde".[5] The label should also include the date accumulation started.

3. Preparing for Disposal:

  • Waste Minimization: In line with EPA policy, laboratories should strive to minimize the generation of hazardous waste.[4] This can be achieved by carefully planning experiments to use the minimum amount of material necessary.

  • Requesting Pickup: Once the container is full (no more than 90% capacity to allow for expansion) or within the time limits specified by your institution's Environmental Health and Safety (EHS) department (often 6-12 months for academic labs under Subpart K), a waste pickup must be requested.[4][7]

4. Final Disposal:

  • Licensed Disposal Facility: The collected hazardous waste will be transported by a licensed hazardous waste management company to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Ensure that all necessary documentation, such as a hazardous waste manifest, is completed accurately and accompanies the waste shipment.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde.

DisposalWorkflow Disposal Workflow for 2-Ethoxy-4-piperidin-1-ylbenzaldehyde cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation cluster_disposal Disposal Process Start Experiment Complete: Waste Generated AssessHazards Assess Hazards (Based on Analogs) Start->AssessHazards SelectPPE Select & Don PPE AssessHazards->SelectPPE WasteDetermination Determine Waste is Hazardous SelectPPE->WasteDetermination SegregateWaste Segregate from Incompatible Materials WasteDetermination->SegregateWaste SelectContainer Select Compatible Container SegregateWaste->SelectContainer LabelContainer Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date SelectContainer->LabelContainer StoreInSAA Store in Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA MonitorVolume Monitor Container Volume StoreInSAA->MonitorVolume RequestPickup Request Pickup from EHS MonitorVolume->RequestPickup Container Full or Time Limit Reached Documentation Complete Waste Manifest RequestPickup->Documentation Transport Transport by Licensed Hauler Documentation->Transport End Final Disposal at TSDF Transport->End

Caption: A flowchart outlining the key steps for the safe and compliant disposal of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a commitment to protecting ourselves, our colleagues, and the environment. By following these detailed procedures, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental health. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]

  • Carl ROTH. (n.d.). SAFETY DATA SHEET: Benzaldehyde. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide provides the operational safety framework for handling 2-Ethoxy-4-piperidin-1-ylbenzaldehyde . As a key intermediate in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide provides the operational safety framework for handling 2-Ethoxy-4-piperidin-1-ylbenzaldehyde . As a key intermediate in the synthesis of pharmaceuticals and functional dyes, this compound combines the electrophilic reactivity of an aldehyde with the basicity of a piperidine ring.

While specific GHS data for this exact isomer is often limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that we treat it with the rigor of a sensitizing irritant . The aldehyde moiety presents a risk of protein conjugation (skin sensitization), while the piperidine substituent suggests potential basicity and mucous membrane irritation.

Critical Hazard Baseline:

  • Physical State: Typically a yellow-to-orange solid/powder.

  • Primary Routes of Entry: Inhalation of dust, Dermal absorption (solution), Ocular contact.

  • Reactivity: Air-sensitive (aldehyde oxidation to carboxylic acid); potentially light-sensitive.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is not static; it depends on the state of matter (Solid vs. Solution). Standard nitrile gloves are often insufficient for aldehyde solutions due to rapid permeation.

PPE Selection Table
Protection ZoneEquipmentSpecificationOperational Logic
Ocular Safety GlassesANSI Z87.1 (Side shields)Solid Handling: Protects against flying particles/dust.
Chemical GogglesIndirect VentingSolution/Reaction: Required if heating or if splash risk exists.
Dermal (Hands) Tier 1: Nitrile 5-6 mil (0.12mm)Solid Handling Only: Adequate for dry powder. Change immediately if wet.
Tier 2: Laminate Silver Shield / EVOHSolution Phase: Essential if dissolved in DCM, Chloroform, or pure liquid reagents. Nitrile degrades rapidly against concentrated aldehydes.
Respiratory Engineering ControlFume HoodPrimary Defense: All open handling must occur here. Face velocity: 80-100 fpm.
Respirator (Backup)N95 or P100Only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Lab Coat100% Cotton / NomexSynthetic blends can melt into skin during a fire.

PPE Decision Logic (Visualization)

The following decision tree guides the researcher through the correct PPE selection based on the experimental phase.

PPE_Decision_Tree Start Start: Handling 2-Ethoxy-4-piperidin-1-ylbenzaldehyde State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Solid_PPE PPE: Nitrile Gloves + Safety Glasses + Fume Hood Solid->Solid_PPE Solvent_Check Check Solvent System Liquid->Solvent_Check Halogenated Halogenated/Ketones (DCM, Acetone) Solvent_Check->Halogenated Standard Alcohols/Water (EtOH, H2O) Solvent_Check->Standard High_Risk_PPE PPE: Laminate (Silver Shield) Undergloves + Goggles Halogenated->High_Risk_PPE Std_Risk_PPE PPE: Double Nitrile (Change every 15 mins) Standard->Std_Risk_PPE

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.

Operational Protocols

Phase A: Weighing & Transfer (Solid State)

Risk: Inhalation of fines, static discharge.

  • Engineering Setup: Place the analytical balance inside a chemically filtered balance enclosure or a fume hood. If this is impossible, use a "balance shield" to minimize air turbulence while maintaining containment.

  • Static Control: Organic aldehydes in powder form are prone to static charge.

    • Protocol: Use an anti-static gun on the weighing boat and spatula before contact.

    • Why? Charged powder can "jump" off the spatula, contaminating the user's cuffs or the benchtop.

  • Transfer: Use a wide-mouth funnel for transfer to the reaction vessel. Rinse the funnel immediately with the reaction solvent to capture adherent dust.

Phase B: Solubilization & Reaction

Risk: Splash, permeation, sensitization.

  • Glove Check: If using halogenated solvents (DCM, Chloroform), do not rely on nitrile gloves .

    • Protocol: Don a pair of Silver Shield (Laminate) gloves, then place a pair of tight-fitting nitrile gloves over them for dexterity.

  • Temperature Control: Add solvent slowly. While the heat of solution is generally low, the aldehyde group can air-oxidize exothermically if the material is old or impure.

  • Inert Atmosphere: Purge the headspace with Nitrogen or Argon.

    • Why? Benzaldehyde derivatives oxidize to benzoic acids upon exposure to air, altering stoichiometry and potentially creating acidic byproducts that degrade the piperidine ring.

Emergency Response & Spill Management

In the event of a spill, immediate classification determines the response.[1]

Spill Response Workflow:

Spill_Response Alert Spill Detected Assess Assess Volume & Location Alert->Assess Minor Minor (< 5g/5mL) Inside Hood Assess->Minor Major Major (> 5g) Or Outside Hood Assess->Major Clean_Solid Solid: Damp Paper Towel (Avoid Dust Generation) Minor->Clean_Solid Powder Clean_Liquid Liquid: Absorb with Vermiculite/Sand Minor->Clean_Liquid Solution Evacuate Evacuate Lab Call EHS Major->Evacuate Decon Wipe Surface with Soap & Water Clean_Solid->Decon Clean_Liquid->Decon Dispose Bag as Hazardous Waste Decon->Dispose

Figure 2: Decision matrix for spill containment and cleanup.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5] Aldehydes are lachrymators; do not rub eyes.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use alcohol (ethanol/isopropanol) to wash skin; alcohols act as permeation enhancers, driving the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.

Disposal & Environmental Compliance

Do NOT dispose of down the drain. Aldehydes are toxic to aquatic life (often categorized as Aquatic Chronic 3) and can disrupt biological wastewater treatment systems.

  • Solid Waste: Collect in a sealed container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste:

    • If dissolved in Acetone/Ethanol: Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Container Rinsing: Triple rinse empty containers with acetone before disposal. Add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 240 (Benzaldehyde). Retrieved from [Link]

    • Note: Used as the baseline toxicity profile for the benzaldehyde pharmacophore.
  • Source for nitrile vs.
  • Used to validate GHS classifications for ethoxy-substituted benzaldehydes.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.